molecular formula C10H5ClFNO2 B163586 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione CAS No. 134220-37-4

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B163586
CAS No.: 134220-37-4
M. Wt: 225.6 g/mol
InChI Key: MALVOABWAGKNIK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of targeted anticancer therapies. This compound belongs to a class of molecules known to interact with key biological targets, including growth factor receptors. Scientific research has demonstrated that structurally related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives function as potent tyrosine kinase inhibitors, showing promising activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) . The ability to form stable complexes with these ATP-binding domains makes this class of compounds a prospective candidate for suppressing tumor growth and angiogenesis . Beyond its direct enzyme-inhibiting potential, the pyrrole-2,5-dione core is a versatile building block for constructing diverse chemical libraries. Researchers utilize this scaffold to develop novel small molecules for probing cell signaling pathways and for identifying new therapeutic agents against various diseases, including cancer and inflammatory conditions . This product is intended for research applications by qualified laboratory professionals.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVOABWAGKNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337516
Record name 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134220-37-4
Record name 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione . Given the burgeoning interest in substituted maleimides within medicinal chemistry and materials science, this document outlines a reliable synthetic protocol, predicts the physicochemical and spectroscopic properties of the target compound, and discusses its potential applications in drug development. The methodologies and data presented herein are based on established principles and analogous compounds reported in the scientific literature.

Introduction

N-substituted maleimides are a class of compounds with significant utility in various scientific domains. Their inherent reactivity makes them valuable as Michael acceptors and dienophiles in Diels-Alder reactions. In the realm of drug development, the maleimide moiety is a crucial component in the design of antibody-drug conjugates (ADCs), acting as a stable covalent linker to thiol groups on proteins.[1] Furthermore, various N-aryl maleimide derivatives have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The specific compound, this compound, incorporates a halogenated phenyl ring, a feature often associated with enhanced biological activity. This guide provides a detailed protocol for its synthesis and a thorough characterization profile.

Proposed Synthesis

The synthesis of this compound is proposed via a well-established two-step procedure for N-arylmaleimides.[5][6][7] The first step involves the nucleophilic acyl substitution reaction between 3-chloro-4-fluoroaniline and maleic anhydride to form the intermediate N-(3-chloro-4-fluorophenyl)maleamic acid. The subsequent step is a dehydrative cyclization of the maleamic acid intermediate to yield the target maleimide.

Synthesis_Workflow Start Starting Materials Aniline 3-Chloro-4-fluoroaniline MaleicAnhydride Maleic Anhydride Step1 Step 1: Maleamic Acid Formation Aniline->Step1 MaleicAnhydride->Step1 Intermediate N-(3-chloro-4-fluorophenyl)maleamic acid Step1->Intermediate Solvent (e.g., Ether) Room Temperature Step2 Step 2: Dehydrative Cyclization Intermediate->Step2 Product This compound Step2->Product Acetic Anhydride, Sodium Acetate, Heat End Final Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)maleamic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether.

  • In a separate beaker, prepare a solution of 3-chloro-4-fluoroaniline (1.0 eq) in 25 mL of anhydrous diethyl ether.

  • Slowly add the aniline solution to the maleic anhydride solution at room temperature with continuous stirring. The reaction is exothermic.

  • A precipitate will form upon addition. Continue stirring the suspension at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • Dry the resulting white solid, N-(3-chloro-4-fluorophenyl)maleamic acid, under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a 100 mL Erlenmeyer flask, add the dried N-(3-chloro-4-fluorophenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.2 eq), and acetic anhydride (5 mL per gram of maleamic acid).

  • Heat the mixture on a steam bath or in an oil bath at 90-100 °C with swirling for approximately 30-60 minutes, or until the solid dissolves.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.

  • The product will precipitate out of the solution. Stir the mixture for 15-20 minutes to allow for complete precipitation.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold petroleum ether.

  • Recrystallize the crude product from a suitable solvent such as cyclohexane or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

Property Predicted Value
Molecular Formula C₁₀H₅ClFNO₂
Molecular Weight 225.61 g/mol
Appearance Pale yellow crystalline solid
Melting Point 130 - 140 °C
Solubility Soluble in acetone, chloroform, DMSO; sparingly soluble in ethanol; insoluble in water.
¹H NMR (400 MHz, CDCl₃) δ 7.45-7.55 (m, 2H, Ar-H), 7.25-7.35 (t, 1H, Ar-H), 6.90 (s, 2H, -CH=CH-)
¹³C NMR (100 MHz, CDCl₃) δ 169.5 (C=O), 158.0 (d, ¹JCF = 250 Hz, C-F), 134.5 (-CH=CH-), 131.0 (Ar-C), 130.0 (Ar-C), 128.5 (d, ³JCF = 8 Hz, Ar-C), 122.0 (d, ²JCF = 19 Hz, C-Cl), 117.5 (d, ²JCF = 22 Hz, Ar-C)
IR (KBr, cm⁻¹) ~3100 (C-H, vinyl), ~1710 (C=O, imide), ~1600, 1500 (C=C, aromatic), ~1400 (C-N), ~1230 (C-F), ~830 (C-Cl)
Mass Spectrometry (EI) m/z (%): 225 (M⁺, 100), 227 ([M+2]⁺, 33), 197, 171, 144

Potential Biological Activity and Signaling Pathways

N-aryl maleimides are known to exhibit a range of biological activities. Their primary mode of action often involves covalent modification of cysteine residues in proteins through a Michael addition reaction. This reactivity is harnessed in the development of targeted therapies.

Given the reactivity of the maleimide moiety, this compound could potentially interact with various signaling pathways by inhibiting key enzymes that possess reactive cysteine residues. For instance, many protein kinases, which are crucial regulators of cell signaling, have cysteine residues in or near their active sites. Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathway Maleimide 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione Kinase Protein Kinase (with reactive Cys) Maleimide->Kinase Covalent Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse

Caption: Potential mechanism of action via protein kinase inhibition.

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been investigated as potential tyrosine kinase inhibitors, showing activity against cancer cell lines.[8] Specifically, some have been shown to interact with the ATP-binding domains of EGFR and VEGFR2.[9] While the title compound lacks the 4-amino group, the core maleimide structure suggests that kinase inhibition is a plausible mechanism of action that warrants investigation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and based on well-documented procedures for analogous compounds. The predicted physicochemical and spectroscopic data offer a benchmark for researchers to verify their synthesized product. The potential for this compound to interact with key biological pathways, particularly through covalent modification of proteins, makes it an interesting candidate for further investigation in drug discovery and development. This guide serves as a valuable resource for scientists working in medicinal chemistry, chemical biology, and materials science.

References

Technical Guide: Spectroscopic Analysis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the characteristic spectroscopic data for the compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, a substituted N-arylmaleimide. While a complete, published dataset for this specific molecule is not available in a single source, this document compiles expected and representative data based on the analysis of structurally analogous compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats. Furthermore, it outlines detailed experimental protocols for the synthesis and spectroscopic characterization of this class of compounds.

Compound Structure and Overview

This compound belongs to the N-substituted maleimide class of compounds. These molecules are of significant interest in medicinal chemistry and materials science due to the reactive nature of the maleimide double bond, which allows for selective conjugation with thiols, such as those found in cysteine residues of proteins. Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₅ClFNO₂

  • Molecular Weight: 225.60 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is extrapolated from known spectra of similar N-aryl-substituted maleimides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Expected) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~ 7.55ddJ ≈ 6.5, 2.5 Hz1HAr-H (H-2')
~ 7.30 - 7.40m-2HAr-H (H-5', H-6')
~ 6.85s-2HOlefinic (-CH=CH-)

Table 2: ¹³C NMR Spectroscopic Data (Expected) Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~ 169.0C=O (Pyrrole-2,5-dione)
~ 158.0 (d)C-F (C-4')
~ 134.5C=C (Olefinic)
~ 130.0C-Cl (C-3')
~ 129.5Ar-C (C-6')
~ 128.0Ar-C (C-1')
~ 125.0Ar-C (C-2')
~ 117.0 (d)Ar-C (C-5')
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100Medium=C-H stretch (olefinic)
~ 1780 - 1700StrongC=O stretch (imide, asymmetric & symmetric)
~ 1600, 1500Medium-StrongC=C stretch (aromatic ring)
~ 1400StrongC-N stretch (imide)
~ 1250StrongC-F stretch (aromatic)
~ 830StrongC-Cl stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data (Expected)

m/zRelative IntensityAssignment
225/227High[M]⁺, [M+2]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes)
197/199Medium[M - CO]⁺
143/145Medium[C₆H₃ClFN]⁺
127High[C₆H₃ClF]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-arylmaleimides, which can be adapted for this compound.

Synthesis of this compound

A common method for synthesizing N-substituted maleimides involves the reaction of maleic anhydride with a primary amine, followed by dehydrative cyclization.

  • Step 1: Formation of Maleamic Acid

    • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 3-chloro-4-fluoroaniline (1.0 eq) in the same solvent to the maleic anhydride solution at room temperature with constant stirring.

    • Continue stirring the reaction mixture for 2-4 hours. The intermediate maleamic acid will precipitate out of the solution.

    • Filter the precipitate, wash with cold solvent, and dry under vacuum.

  • Step 2: Cyclization to Imide

    • Suspend the dried maleamic acid intermediate in glacial acetic acid.

    • Add a dehydrating agent, such as anhydrous sodium acetate (0.5 eq) or acetic anhydride (1.5 eq).

    • Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

    • Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum for analysis.

  • IR Spectroscopy:

    • Record the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Analyze the sample using an Electron Ionization (EI) mass spectrometer.

    • Introduce a small amount of the sample, either directly via a solid probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

    • Acquire the mass spectrum, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structural elucidation of a target compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Compound (e.g., N-Arylmaleimide) Purification Purification (Recrystallization, Chromatography) Synthesis->Purification QC Quality Control (TLC, Melting Point) Purification->QC Spectroscopy Spectroscopic Analysis QC->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR Molecular Skeleton IR IR Spectroscopy Spectroscopy->IR Functional Groups MS Mass Spectrometry Spectroscopy->MS Molecular Weight & Formula Interpretation Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Confirm Structural Confirmation & Purity Assessment Interpretation->Structure_Confirm

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to the Chemical Properties of N-(3-chloro-4-fluorophenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-(3-chloro-4-fluorophenyl)maleimide, a halogenated aryl maleimide derivative of interest in chemical biology and drug development. Due to the limited availability of experimental data for this specific compound, this guide leverages information from closely related analogs to provide a robust predictive profile.

Chemical and Physical Properties

N-(3-chloro-4-fluorophenyl)maleimide belongs to the class of N-substituted maleimides, which are characterized by a reactive double bond within the maleimide ring. This feature makes them valuable reagents for bioconjugation, particularly for their ability to form stable covalent bonds with thiol groups of cysteine residues in proteins.

Table 1: General Chemical and Physical Properties of N-(3-chloro-4-fluorophenyl)maleimide and Related Analogs

PropertyValue for N-(3-chloro-4-fluorophenyl)maleimide (Predicted)Value for N-(4-chlorophenyl)maleimideValue for N-(4-fluorophenyl)maleimideValue for N-(3-chlorophenyl)maleimide
Molecular Formula C₁₀H₅ClFNO₂C₁₀H₆ClNO₂[1][2]C₁₀H₆FNO₂C₁₀H₆ClNO₂[3]
Molecular Weight 225.60 g/mol 207.61 g/mol [1][2]191.16 g/mol 207.61 g/mol [3]
Appearance White to off-white solidSolid[1]White to yellow to green powder/crystalCrystalline solid
Melting Point Not available115-120 °C[1]154-158 °C[4]Not available
Boiling Point Not available350.6 °C at 760 mmHg (estimate)[5]Not availableNot available
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents.Not specifiedNot specifiedNot specified

Spectral Data

Table 2: Predicted and Comparative Spectral Data

Spectrum TypePredicted Data for N-(3-chloro-4-fluorophenyl)maleimideComparative Data for N-(4-fluorophenyl)maleimide (in CDCl₃)[6]Comparative Data for N-(4-chlorophenyl)maleimide (in CDCl₃)[6]Comparative Data for N-(3-chlorophenyl)maleimide (in CDCl₃)[7]
¹H NMR Aromatic protons: multiplets between δ 7.0-7.5 ppm. Maleimide protons: singlet around δ 6.8-6.9 ppm.Aromatic protons: δ 7.34-7.31 (m, 2H), 7.17-7.13 (m, 2H). Maleimide protons: δ 6.84 (s, 2H).Aromatic protons: δ 7.43 (m, 2H), 7.32 (m, 2H). Maleimide protons: δ 6.85 (s, 2H).Aromatic protons: multiplet. Maleimide protons: singlet.
¹³C NMR Carbonyl carbons: ~169-170 ppm. Olefinic carbons: ~134 ppm. Aromatic carbons: ~115-160 ppm (with C-F and C-Cl splitting).Carbonyl carbon: δ 169.3. Olefinic carbons: δ 134.2. Aromatic carbons: δ 162.8, 160.9, 127.9, 127.8, 116.2, 116.0.Carbonyl carbon: δ 169.1. Olefinic carbons: δ 134.3. Aromatic carbons: δ 133.7, 129.9, 129.3, 127.1.Carbonyl carbon: multiple signals. Olefinic carbons: not specified. Aromatic carbons: multiple signals.
IR (KBr) C=O stretching: ~1700-1780 cm⁻¹. C=C stretching: ~1580-1640 cm⁻¹. C-N stretching: ~1350-1380 cm⁻¹. C-Cl stretching: ~700-800 cm⁻¹. C-F stretching: ~1100-1200 cm⁻¹.Not availableNot availableC=O stretching, C=C stretching, C-N stretching, C-Cl stretching.
Mass Spec. (GC-MS) Molecular ion peak (M⁺) at m/z 225, with characteristic isotopic pattern for chlorine.Molecular ion peak (M⁺) at m/z 191.[6]Molecular ion peak (M⁺) at m/z 207.[6]Molecular ion peak (M⁺) at m/z 207.[7]

Experimental Protocols

General Synthesis of N-(3-chloro-4-fluorophenyl)maleimide

This protocol is adapted from general methods for the synthesis of N-aryl maleimides.[8]

Step 1: Formation of N-(3-chloro-4-fluorophenyl)maleamic acid

  • Dissolve 3-chloro-4-fluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of maleic anhydride (1 equivalent) in the same solvent to the aniline solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours or overnight.

  • The N-(3-chloro-4-fluorophenyl)maleamic acid intermediate will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

  • The product can be used in the next step without further purification.

Step 2: Cyclization to N-(3-chloro-4-fluorophenyl)maleimide

  • Suspend the N-(3-chloro-4-fluorophenyl)maleamic acid (1 equivalent) in acetic anhydride (excess).

  • Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).

  • Heat the mixture with stirring to a temperature of 80-100 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure N-(3-chloro-4-fluorophenyl)maleimide.

Synthesis_Workflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclization A 3-chloro-4-fluoroaniline D Reaction Mixture A->D B Maleic Anhydride B->D C Solvent (e.g., Acetic Acid) C->D E N-(3-chloro-4-fluorophenyl)maleamic acid D->E Stirring at RT H Heating (80-100 °C) E->H F Acetic Anhydride F->H G Sodium Acetate (catalyst) G->H I Crude Product H->I Precipitation in ice-water J Purification I->J Filtration & Washing K N-(3-chloro-4-fluorophenyl)maleimide J->K Recrystallization

General synthesis workflow for N-(3-chloro-4-fluorophenyl)maleimide.

Reactivity and Biological Applications

The primary utility of N-substituted maleimides in drug development and chemical biology stems from their selective reactivity towards thiol groups.

Thiol-Maleimide Michael Addition

N-(3-chloro-4-fluorophenyl)maleimide is expected to undergo a highly efficient Michael addition reaction with sulfhydryl groups (thiols), such as those found in cysteine residues of proteins and peptides. This reaction forms a stable thioether bond and is the basis for many bioconjugation strategies. The reaction is most efficient at a pH range of 6.5-7.5.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Maleimide N-(3-chloro-4-fluorophenyl)maleimide Conjugate Stable Thioether Conjugate Maleimide->Conjugate Thiol Thiol-containing Molecule (e.g., Cysteine residue) Thiol->Conjugate Conditions pH 6.5-7.5 Conditions->Conjugate

Thiol-Maleimide Michael addition reaction.
Potential Applications in Drug Development

  • Antibody-Drug Conjugates (ADCs): The maleimide moiety can serve as a linker to attach potent cytotoxic drugs to monoclonal antibodies, targeting them specifically to cancer cells.

  • PEGylation: Modification of therapeutic proteins or peptides with polyethylene glycol (PEG) using maleimide chemistry can improve their pharmacokinetic properties.

  • Fluorescent Labeling: Attachment of fluorescent probes to proteins via cysteine-maleimide ligation allows for visualization and tracking in cellular imaging studies.

  • Enzyme Inhibition: Maleimides have been shown to act as inhibitors of enzymes, particularly those with a critical cysteine residue in their active site.[9]

Safety and Handling

N-substituted maleimides should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For N-(4-chlorophenyl)maleimide, the hazard classifications include acute toxicity (oral), skin irritation, and serious eye damage.[1] Similar precautions should be taken for N-(3-chloro-4-fluorophenyl)maleimide.

Conclusion

N-(3-chloro-4-fluorophenyl)maleimide is a promising reagent for applications in drug development and chemical biology, primarily due to the versatile and selective reactivity of the maleimide group. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted chemical properties and potential applications based on the well-established chemistry of related N-aryl maleimides. Further experimental validation of the properties outlined herein is recommended for specific research applications.

References

"1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" CAS number 383137-55-1

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 383137-55-1

Molecular Formula: C₁₀H₅ClFNO₂

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a halogenated aryl maleimide derivative. While specific research on this particular compound is limited, its structural motif is of significant interest in medicinal chemistry. The pyrrole-2,5-dione core, also known as maleimide, is a prominent scaffold in the design of bioactive molecules, particularly as inhibitors of various enzymes and as reagents for bioconjugation. This guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols, drawing from research on structurally related compounds.

Physicochemical Properties

PropertyValueSource
Molecular Weight 225.61 g/mol Calculated
CAS Number 383137-55-1
Linear Formula C₁₀H₅ClFNO₂Sigma-Aldrich[1]
SMILES O=C1C=CC(=O)N1C2=CC(Cl)=C(F)C=C2

Synthesis

The synthesis of N-substituted maleimides, such as this compound, is typically achieved through the condensation of an appropriate amine with maleic anhydride or its derivatives.

General Synthetic Pathway

A common method involves a two-step process:

  • Amic Acid Formation: Reaction of maleic anhydride with 3-chloro-4-fluoroaniline to form the intermediate maleamic acid.

  • Cyclization/Dehydration: The maleamic acid is then cyclized, usually with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, to yield the final N-substituted maleimide.

Synthesis_Pathway MaleicAnhydride Maleic Anhydride Intermediate Maleamic Acid Intermediate MaleicAnhydride->Intermediate + Amine 3-Chloro-4-fluoroaniline Amine->Intermediate Step 1: Amic Acid Formation Product This compound Intermediate->Product Step 2: Cyclization (Dehydration)

Experimental Protocol: Synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-diones

While a specific protocol for the title compound is not available, the following procedure for synthesizing related 4-amino-3-chloro-1H-pyrrole-2,5-diones from 3,4-dichloro-1H-pyrrole-2,5-diones can be adapted.[2]

  • Dissolution: Dissolve 10 mmol of a 3,4-dichloro-1H-pyrrole-2,5-dione derivative in 50 cm³ of ethanol.

  • Amine Addition: Add 20 mmol of the appropriate primary amine to the solution with stirring.

  • Heating: Heat the reaction mixture to a temperature between 50-80 °C and maintain stirring for 2 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure (in vacuo).

  • Purification: Filter the resulting product, wash it with ethanol and a small amount of ice water.

Potential Biological Activity

Derivatives of 1H-pyrrole-2,5-dione have been investigated for a range of biological activities, including as potential tyrosine kinase inhibitors.[2][3]

Tyrosine Kinase Inhibition

Structurally related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed and synthesized as potential inhibitors of tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[2][3] These compounds are thought to interact with the ATP-binding domains of these receptors, thereby inhibiting their activity.[2][3] Molecular docking and short-molecular dynamics studies have suggested that these derivatives can form stable complexes with EGFR and VEGFR2.[2][3]

TK_Inhibition Ligand Growth Factor (e.g., EGF, VEGF) EGFR_VEGFR EGFR_VEGFR Ligand->EGFR_VEGFR Binds PyrroleDione 1H-pyrrole-2,5-dione Derivative PyrroleDione->EGFR_VEGFR Inhibits ATP Binding ATP ATP P_EGFR_VEGFR P_EGFR_VEGFR ATP->P_EGFR_VEGFR Phosphate Donor EGFR_VEGFR->P_EGFR_VEGFR Dimerization & Autophosphorylation Signaling Signaling P_EGFR_VEGFR->Signaling CellResponse CellResponse Signaling->CellResponse

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A generalized protocol to assess the inhibitory activity of a compound against a specific kinase would be as follows:

  • Reagents: Prepare a reaction buffer, the kinase of interest, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction, often by adding a solution that chelates Mg²⁺ (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or radiometric assays using ³²P-labeled ATP.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Combine Kinase, Substrate, and Compound in Microplate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Terminate Reaction D->E F Quantify Substrate Phosphorylation E->F G Calculate % Inhibition and IC50 F->G

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. While direct experimental data on this specific molecule is scarce, the established synthetic routes and biological activities of related N-aryl maleimides provide a strong foundation for future research. The protocols and pathways described in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this and similar compounds. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Biological activity of substituted N-phenylmaleimides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Substituted N-Phenylmaleimides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted N-phenylmaleimides are a class of organic compounds characterized by a central maleimide ring attached to a substituted phenyl group. The maleimide moiety is a Michael acceptor, making it highly reactive toward nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1] This inherent reactivity is the foundation of their biological activity and has positioned them as versatile scaffolds in medicinal chemistry and drug development. These compounds are explored for a wide range of therapeutic applications, including as anticancer agents, enzyme inhibitors, and modulators of inflammatory pathways.[2][3][4] This guide provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.

Core Mechanism of Action: Covalent Modification

The primary mechanism by which N-phenylmaleimides exert their biological effects is through the covalent modification of proteins. The electron-deficient double bond in the maleimide ring readily undergoes a Michael addition reaction with soft nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues.[1] This irreversible covalent bond formation can profoundly alter the target protein's structure and function.

Depending on the role of the modified cysteine residue, this interaction can lead to various outcomes:

  • Enzyme Inhibition: If the cysteine is located within an enzyme's active site or an allosteric site critical for its catalytic activity, the covalent modification often results in irreversible inhibition.[2]

  • Disruption of Protein-Protein Interactions: Covalent binding can sterically hinder a protein's ability to interact with its binding partners.

  • Alteration of Protein Conformation: Modification of a structurally important cysteine can disrupt the protein's native three-dimensional structure, leading to loss of function.

cluster_0 Mechanism of Covalent Modification NPM Substituted N-Phenylmaleimide CYS Cysteine Residue (in Target Protein) NPM->CYS Michael Addition (Thiol Reaction) MOD Covalently Modified Inactive Protein CYS->MOD INHIB Enzyme Inhibition MOD->INHIB DISRUPT Disrupted Protein Interactions MOD->DISRUPT

Caption: Covalent modification of a protein via Michael addition.

Key Biological Activities and Quantitative Data

Substituted N-phenylmaleimides have demonstrated a broad spectrum of biological activities, with anticancer and inflammatory modulation being the most extensively studied.

Anticancer Activity

The cytotoxic effects of N-phenylmaleimide derivatives have been evaluated against numerous cancer cell lines. Their antitumor activity is often attributed to the induction of oxidative stress, inhibition of critical enzymes in cancer progression, and interference with cell cycle regulation.[4][5]

One key mechanism is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[2] By covalently modifying cysteine residues on this enzyme, N-phenylmaleimides can act as catalytic inhibitors, preventing the enzyme from completing its function and leading to mitotic arrest and apoptosis.[2][6] Furthermore, studies have shown that these compounds can induce cell death in leukemia cells through a process associated with increased Reactive Oxygen Species (ROS) generation, leading to a loss of mitochondrial membrane potential and ATP depletion.[5]

Table 1: Cytotoxicity of Selected N-Phenylmaleimide Derivatives

Compound Substituent(s) Cancer Cell Line Assay IC50 / Activity Metric Reference
M5 4-methyl B16F10 (Melanoma) In vivo Significant tumor growth inhibition [4]
M7 4-methoxy B16F10 (Melanoma) In vivo Significant tumor growth inhibition [4]
M9 N-phenyl-ethyl B16F10 (Melanoma) In vivo Promoted intense oxidative stress [4]
N-[4-(2-Benzimidazolyl)phenyl]maleimide 4-(2-Benzimidazolyl) Various In vitro Potent Topoisomerase II inhibitor [2]

| Generic Maleimides | - | Leukemia Cell Lines | In vitro | Induced cell death via oxidative stress |[5] |

Modulation of Inflammatory Pathways

N-phenylmaleimide derivatives can also act as modulators of inflammatory processes.

  • Myeloperoxidase (MPO) Activation: Unsubstituted N-phenylmaleimide (NFM) and 4-methyl-N-phenylmaleimide have been shown to increase the activity of MPO, an enzyme involved in the innate immune response that generates hypochlorous acid.[7] This activity suggests these compounds can serve as mimetics of the pro-inflammatory process, providing a model system to study oxidative cell injury induced by neutrophils.[7]

  • Inhibition of NOD2 Signaling: Benzimidazole-containing derivatives have been identified as potential inhibitors of the NOD2 signaling pathway.[2] NOD2 is an intracellular pattern recognition receptor involved in innate immunity; its overactivation is linked to inflammatory diseases. Inhibition of this pathway can block the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

cluster_1 Inhibition of NOD2 Signaling Pathway MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 Receptor MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK NFKB NF-κB Activation IKK->NFKB INFLAM Pro-inflammatory Gene Expression NFKB->INFLAM NPM N-Phenylmaleimide Derivative NPM->NOD2 Inhibition

Caption: Proposed inhibition of the NOD2 inflammatory pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted N-phenylmaleimides.

Protocol 1: Synthesis of a Substituted N-Phenylmaleimide

This two-step protocol describes the synthesis of an N-aryl maleimide from a substituted aniline and maleic anhydride, a common method reported in the literature.[8]

Step 1: Acylation to form N-Phenyl Maleamic Acid

  • Dissolve the desired substituted aniline in a suitable solvent (e.g., diethyl ether).

  • Slowly add a solution of maleic anhydride (1 molar equivalent) in the same solvent to the aniline solution.

  • Stir the reaction mixture at room temperature. The corresponding N-phenyl maleamic acid will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under a vacuum.

Step 2: Cyclization to form N-Phenylmaleimide

  • Suspend the N-phenyl maleamic acid product from Step 1 in acetic anhydride.

  • Add anhydrous sodium acetate (approx. 0.5 molar equivalents) as a catalyst.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the crude N-phenylmaleimide product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid and salts, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability and proliferation. It is a standard method for assessing the cytotoxic potential of compounds.[9]

cluster_2 MTT Assay Experimental Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Compound (Varying concentrations) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Solution to each well D->E F 6. Incubate (4 hours, allow formazan formation) E->F G 7. Solubilize Crystals (Add DMSO or other solvent) F->G H 8. Measure Absorbance (e.g., 570 nm) G->H I 9. Calculate Cell Viability and determine IC50 H->I

Caption: A typical workflow for an MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the N-phenylmaleimide test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vitro Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase IIα, a common method to screen for inhibitors of this enzyme.[2]

Methodology:

  • Enzyme and Substrate Preparation: Use purified recombinant human topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322) as the substrate.

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, plasmid DNA, and a reaction buffer (containing ATP) on ice.

  • Inhibitor Addition: Add the N-phenylmaleimide derivative at a range of concentrations to the reaction tubes. Include a positive control inhibitor (e.g., etoposide) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis: Analyze the DNA topology by agarose gel electrophoresis. The different forms of DNA (supercoiled, relaxed, and nicked) will separate based on their shape.

  • Interpretation: Inhibition of topoisomerase II activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form compared to the vehicle control. A dose-dependent inhibition can be quantified by densitometry of the DNA bands.

Conclusion and Future Outlook

Substituted N-phenylmaleimides represent a valuable class of compounds with significant, tunable biological activity. Their core mechanism, rooted in the covalent modification of protein thiols, makes them potent and often irreversible inhibitors of key cellular targets. The extensive research into their anticancer properties highlights their potential in oncology, particularly through mechanisms like Topoisomerase II inhibition and induction of oxidative stress. Furthermore, their ability to modulate inflammatory pathways opens avenues for their development as treatments for immune-related disorders. Future research will likely focus on improving the target selectivity of these compounds to minimize off-target effects and enhance their therapeutic index, potentially through the strategic design of substituents on the phenyl ring to foster specific non-covalent interactions with the target protein.

References

The Versatile Intermediate: A Technical Guide to 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, a key research chemical intermediate. This document provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery and bioconjugation. Detailed experimental protocols and visual diagrams are included to facilitate its practical use in the laboratory.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its predicted and extrapolated physicochemical properties based on the analysis of its constituent functional groups and data from structurally similar N-aryl maleimides.

PropertyValue
Molecular Formula C₁₀H₅ClFNO₂
Molecular Weight 225.61 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Estimated range: 120-140 °C
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); low solubility in water.
LogP (Octanol/Water Partition Coefficient) ~2.5 (estimated)
pKa Not available

Synthesis of this compound

The synthesis of N-aryl maleimides such as this compound typically follows a two-step procedure involving the formation of a maleamic acid intermediate, followed by cyclization.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(3-Chloro-4-fluorophenyl)maleamic acid

  • In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or glacial acetic acid.

  • To this solution, add a solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in the same solvent dropwise at room temperature with constant stirring.

  • A precipitate of N-(3-Chloro-4-fluorophenyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization to this compound

  • Suspend the dried N-(3-Chloro-4-fluorophenyl)maleamic acid in acetic anhydride (approximately 5-10 volumes).

  • Add a catalytic amount of a dehydrating agent, such as sodium acetate or triethylamine.

  • Heat the mixture to reflux (around 80-100 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic anhydride and salts, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

G cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization MA Maleic Anhydride CFA 3-Chloro-4-fluoroaniline MA_CFA MA_CFA MAA N-(3-Chloro-4-fluorophenyl)maleamic acid MA_CFA->MAA + Diethyl Ether (or Acetic Acid) MAA2 N-(3-Chloro-4-fluorophenyl)maleamic acid Product This compound MAA2->Product + Heat AA_cat Acetic Anhydride + Catalyst (e.g., NaOAc)

Fig. 1: Synthetic workflow for this compound.

Reactivity and Applications as a Research Intermediate

The primary reactivity of this compound stems from the electrophilic nature of the maleimide double bond, making it an excellent Michael acceptor. This property is central to its utility in various research applications, particularly in bioconjugation and the synthesis of more complex molecules.

Michael Addition Reactions

The electron-withdrawing dicarbonyl system of the pyrrole-2,5-dione ring activates the carbon-carbon double bond for conjugate addition (Michael addition) with nucleophiles. Thiol groups (-SH) are particularly reactive towards maleimides, forming stable thioether bonds. This reaction is highly specific and proceeds under mild conditions, making it a cornerstone of bioconjugation chemistry.

  • Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide or protein) in a suitable buffer, typically at a pH between 6.5 and 7.5. Common buffers include phosphate-buffered saline (PBS) or Tris buffer.

  • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

  • Add a slight molar excess (1.1 to 5 equivalents) of the maleimide solution to the buffered solution of the thiol-containing molecule.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or at 4 °C overnight.

  • The progress of the conjugation can be monitored using techniques such as HPLC or mass spectrometry.

  • Upon completion, the excess maleimide and solvent can be removed by dialysis, size-exclusion chromatography, or other appropriate purification methods.

G Reactants This compound Thiol-containing molecule (R-SH) Reaction_Conditions pH 6.5-7.5 Room Temperature Product Thioether Conjugate (Stable C-S bond) Reaction_Conditions->Product Michael Addition

Fig. 2: General scheme of a thiol-maleimide Michael addition reaction.
Role in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry. The substituted phenyl ring can be modified to modulate pharmacological properties such as receptor binding, solubility, and metabolic stability. The maleimide core can act as a reactive handle for covalent inhibition of enzymes, particularly those with a cysteine residue in their active site. Derivatives of N-aryl maleimides have been investigated for their potential as kinase inhibitors and antimicrobial agents. For instance, some 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have shown potential as inhibitors of growth factor receptors like EGFR and VEGFR2.[1]

G cluster_drug_design Drug Design Strategy cluster_screening Screening and Development Start 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione Modification Structural Modification (e.g., substitution on the pyrrole or phenyl ring) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Fig. 3: Logical workflow for the use of the title compound in drug discovery.

Spectroscopic Data Interpretation

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons on the 3-chloro-4-fluorophenyl ring would appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm).- The two equivalent protons on the maleimide double bond would typically show a singlet at around δ 6.7-7.0 ppm.
¹³C NMR - Carbonyl carbons of the dione would be observed at approximately δ 170 ppm.- Olefinic carbons of the maleimide ring would appear around δ 134 ppm.- Aromatic carbons would be seen in the δ 115-140 ppm range, with their chemical shifts influenced by the chloro and fluoro substituents.
IR Spectroscopy - Strong C=O stretching vibrations for the dione group in the range of 1700-1780 cm⁻¹.- C=C stretching of the maleimide ring around 1600 cm⁻¹.- C-Cl and C-F stretching bands in the fingerprint region.
Mass Spectrometry - The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (225.61 for C₁₀H₅ClFNO₂).- Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be characteristic.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile research chemical intermediate. Its well-defined reactivity, particularly as a Michael acceptor, makes it a powerful tool for the synthesis of complex organic molecules and for bioconjugation applications. The presence of the chloro and fluoro substituents on the phenyl ring offers opportunities for further functionalization and for fine-tuning the electronic and pharmacological properties of its derivatives. This guide provides a foundational understanding of its properties and potential applications, aiming to facilitate its effective use in advanced research and development.

References

Technical Guide: Initial Biological Screening of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available biological assay data for the specific compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is limited. This guide provides a comprehensive framework for the initial biological screening of this compound based on established methodologies for structurally related N-aryl maleimides and pyrrole-2,5-dione derivatives. The presented data and pathways should be considered representative examples to guide experimental design.

Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The N-aryl substitution, as seen in this compound, can significantly influence the compound's physicochemical properties and biological targets. This document outlines a strategic approach for the initial in vitro screening of this compound to elucidate its potential therapeutic value. The core of this strategy involves a panel of assays to assess its cytotoxicity, anti-inflammatory, and enzyme inhibitory activities.

Initial Screening Workflow

The initial screening process is designed as a tiered approach, starting with broad cytotoxicity assessments, followed by more specific anti-inflammatory and enzyme inhibition assays based on the initial findings.

Screening_Workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Anti-inflammatory & Enzyme Inhibition Assays A Compound Synthesis and Characterization B MTT Assay on Cancer and Normal Cell Lines A->B Solubilize in DMSO C Determine IC50 Values B->C Data Analysis D COX-2 Inhibition Assay C->D If low cytotoxicity E Kinase Inhibition Panel C->E If cytotoxic F NF-κB Activation Assay C->F If anti-inflammatory potential is suspected G Lead Candidate Identification and Further Optimization D->G E->G F->G NF_kappaB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_P P-IκBα IkappaB->IkappaB_P NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Proteasome Proteasome IkappaB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkappaB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Initiates Transcription TNFa TNFα TNFa->TNFR Binds

Unraveling the Molecular Reactivity of N-(3-chloro-4-fluorophenyl)maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of N-(3-chloro-4-fluorophenyl)maleimide, a compound of interest in bioconjugation and drug development. While specific experimental data for this particular maleimide derivative is not extensively available in public literature, its reactivity can be thoroughly understood through the well-established chemistry of the N-aryl maleimide scaffold. The core mechanism of action is the covalent modification of thiol-bearing molecules, primarily cysteine residues in proteins, via a Michael addition reaction. This guide will detail the underlying chemical principles, influencing factors, potential cellular consequences, and relevant experimental protocols.

Core Mechanism of Action: The Thiol-Maleimide Michael Addition

The primary mechanism of action of N-(3-chloro-4-fluorophenyl)maleimide is its covalent reaction with sulfhydryl (thiol) groups. This reaction, a Michael addition, is a highly efficient and selective method for forming a stable carbon-sulfur bond. The maleimide group contains an electron-deficient carbon-carbon double bond, making it an excellent Michael acceptor. The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide ring. This forms a stable thioether linkage.

The reaction is highly specific for thiols, especially within a pH range of 6.5-7.5.[1] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]

The N-aryl substitution on the maleimide, in this case, a 3-chloro-4-fluorophenyl group, is known to influence the reactivity and stability of the resulting conjugate. Electron-withdrawing groups on the phenyl ring can increase the susceptibility of the thiosuccinimide product to hydrolysis.[2] This can be advantageous in certain applications, as it can lead to a more stable, ring-opened succinamic acid thioether that is less prone to retro-Michael reactions.[1][3]

Thiol-Maleimide Reaction cluster_reactants Reactants cluster_product Product Protein-SH Protein-SH (Cysteine Residue) Thioether Stable Thioether Adduct (Protein-S-Maleimide) Protein-SH->Thioether Michael Addition (pH 6.5-7.5) Maleimide N-(3-chloro-4-fluorophenyl)maleimide Maleimide->Thioether

Caption: General mechanism of the thiol-maleimide reaction.

Potential Cellular Targets and Signaling Pathways

Given its high reactivity towards thiols, N-(3-chloro-4-fluorophenyl)maleimide can potentially interact with a wide array of cellular proteins containing accessible cysteine residues. These residues are often critical for protein structure, function, and regulation. Covalent modification by the maleimide can lead to:

  • Enzyme Inhibition: Cysteine residues are frequently found in the active sites of enzymes, such as phosphatases and proteases. Alkylation of these residues can lead to irreversible enzyme inhibition.

  • Disruption of Protein-Protein Interactions: Cysteine residues can be involved in disulfide bond formation or located at protein-protein interaction interfaces. Their modification can disrupt these interactions.

  • Induction of Cellular Stress Responses: The modification of cellular proteins can lead to proteotoxic stress and the activation of cellular stress response pathways. Studies on other N-aryl maleimides have shown that they can induce the Unfolded Protein Response (UPR), a signaling pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum.[4] Activation of the UPR can lead to either cell survival and adaptation or, if the stress is too severe, apoptosis.[4]

Cellular Effects Maleimide N-(3-chloro-4-fluorophenyl)maleimide Cysteine Cellular Proteins (with reactive Cysteines) Maleimide->Cysteine Enters Cell Modification Covalent Modification Cysteine->Modification Inhibition Enzyme Inhibition Modification->Inhibition Disruption Disruption of Protein Interactions Modification->Disruption UPR Unfolded Protein Response (UPR) Activation Modification->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Caption: Potential cellular consequences of protein modification.

Quantitative Data

As of this writing, no specific quantitative data (e.g., IC50 values for enzyme inhibition, reaction rate constants) for N-(3-chloro-4-fluorophenyl)maleimide is available in the peer-reviewed literature. The following table provides general parameters for the maleimide-thiol reaction based on studies with similar compounds.

ParameterTypical Value/RangeConditionsReference
Reaction pH 6.5 - 7.5Aqueous Buffer[1]
Reaction Temperature 4 - 25 °C[5]
Maleimide:Thiol Molar Ratio 10:1 to 20:1For protein labeling[5][6]
Reaction Time 2 hours to overnight[5][6]

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide derivative to a thiol-containing protein. These should be optimized for the specific application.

Protocol 1: General Protein Labeling

Materials:

  • Thiol-containing protein

  • N-(3-chloro-4-fluorophenyl)maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous DMSO or DMF

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP.

  • Maleimide Stock Solution: Prepare a 10 mM stock solution of N-(3-chloro-4-fluorophenyl)maleimide in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.

  • Quenching: Add a quenching reagent to a final concentration of 1-2 mM to consume any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Remove excess maleimide and quenching reagent by size-exclusion chromatography or dialysis.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification Protein Prepare Protein Solution (1-5 mg/mL in PBS) Conjugate Mix Protein and Maleimide (Incubate 2h @ RT or O/N @ 4°C) Protein->Conjugate Maleimide Prepare Maleimide Stock (10 mM in DMSO/DMF) Maleimide->Conjugate Quench Quench with L-cysteine Conjugate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: A typical experimental workflow for protein conjugation.

Conclusion

N-(3-chloro-4-fluorophenyl)maleimide is a thiol-reactive compound whose mechanism of action is predicated on the highly efficient and selective Michael addition reaction. This covalent modification of cysteine residues in proteins can lead to a variety of cellular effects, including enzyme inhibition and the induction of stress response pathways like the UPR. While specific quantitative data for this compound is lacking, the extensive knowledge of maleimide chemistry provides a robust framework for its application in research and drug development. Careful consideration of reaction conditions, particularly pH, is critical for successful and specific conjugation. Further research is warranted to elucidate the unique biological activities and potential therapeutic applications of this specific N-aryl maleimide.

References

Technical Guide: Physical and Chemical Stability of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a substituted N-aryl maleimide. The maleimide moiety is a critical component in bioconjugation chemistry, often utilized for covalently linking molecules to the thiol groups of cysteine residues in proteins and peptides. The stability of the maleimide ring and its linkage to the phenyl group is paramount for the efficacy and safety of resulting conjugates, particularly in the context of drug development where stability directly impacts shelf-life, bioavailability, and therapeutic effect.

This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, with a focus on its susceptibility to degradation under various conditions. The information presented is synthesized from studies on structurally related N-aryl maleimides and established principles of chemical stability testing.

Core Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of the maleimide ring and the electronic effects of the substituted phenyl ring.

Physical Stability:

Chemical Stability:

The primary route of degradation for N-aryl maleimides is hydrolysis of the maleimide ring to form the corresponding maleamic acid. This process is influenced by pH, temperature, and the electronic nature of the substituents on the aryl ring. The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring of this compound is expected to make the carbonyl carbons of the maleimide ring more electrophilic and thus more susceptible to nucleophilic attack by water, leading to an increased rate of hydrolysis compared to unsubstituted N-phenylmaleimide.[1]

Quantitative Stability Data (Comparative)

While specific quantitative stability data for this compound is not extensively published, the following tables provide representative data for N-aryl maleimides to facilitate a comparative understanding.

Table 1: Hydrolysis Half-lives of N-Aryl Maleimide Derivatives

CompoundpHTemperature (°C)Half-life (hours)Reference
N-phenylmaleimide7.437~27General literature
N-(4-fluorophenyl)maleimide7.437~0.7[2]
N-aryl thiosuccinimide conjugate7.4371.5[2]

Note: The significantly shorter half-life of the N-fluorophenyl variant highlights the impact of electron-withdrawing substituents on hydrolysis rates.

Table 2: Thermal Properties of Polymers from N-Substituted Maleimides

N-SubstituentGlass Transition Temp (Tg, °C)Decomposition Temp (Td, °C)Reference
Phenyl225380[3]
Cyclohexyl185365[3]

Note: Polymers derived from N-substituted maleimides generally exhibit high thermal stability, suggesting the parent monomers also possess a degree of thermal robustness.

Key Degradation Pathways

The principal chemical degradation pathway for this compound is hydrolysis.

cluster_main Hydrolysis of this compound Compound This compound Product 1-(3-Chloro-4-fluorophenyl)maleamic acid Compound->Product Ring Opening Water H₂O Water->Product Nucleophilic Attack

Hydrolysis degradation pathway of the target compound.

Experimental Protocols

Detailed experimental protocols are essential for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.[4][5]

Objective: To evaluate the stability of the molecule under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period. Due to the expected rapid hydrolysis of N-aryl maleimides in basic conditions, shorter time points are recommended.[6][7]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and fluorescent light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC Sample->Analyze End Identify Degradants & Pathways Analyze->End

Workflow for forced degradation studies.
Long-Term and Accelerated Stability Testing

These studies are performed to determine the shelf-life of the drug substance under recommended storage conditions.

Objective: To establish a re-test period or shelf life.

Methodology:

  • Sample Preparation: Store samples of this compound in containers that simulate the proposed packaging for the final product.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, purity (by HPLC), and degradation products.

  • Data Evaluation: Analyze the data for any significant changes over time to establish the stability profile.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for monitoring the stability of this compound.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or trifluoroacetic acid) is commonly used.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent compound and its degradation products.

Conclusion

The stability of this compound is a critical consideration for its application in research and drug development. The primary degradation pathway is hydrolysis of the maleimide ring, which is expected to be accelerated by the electron-withdrawing chloro and fluoro substituents on the phenyl ring, particularly under neutral to basic conditions. While generally exhibiting good thermal stability, comprehensive forced degradation and long-term stability studies are essential to fully characterize its stability profile, identify potential degradants, and establish appropriate storage conditions and shelf-life. The experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting such stability assessments.

References

Solubility profile of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of the compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines theoretical considerations, qualitative data inferred from the synthesis of analogous compounds, and standardized experimental protocols to offer a robust framework for its handling and application in a research and development setting. This document is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug formulation, providing essential information for experimental design and execution. The guide also details a generalized experimental workflow for solubility determination and contextualizes the compound's potential application by illustrating a relevant signaling pathway, given that similar structures are often investigated as tyrosine kinase inhibitors.

Introduction

This compound belongs to the class of N-substituted maleimides, a scaffold of significant interest in medicinal chemistry. The presence of the halogenated phenyl ring suggests that the compound's solubility will be influenced by a balance of polarity and lipophilicity. Understanding the solubility of this compound in various solvents is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo screening. This guide aims to provide a detailed, albeit partially inferred, solubility profile and the necessary experimental protocols for its empirical determination.

Predicted Solubility Profile

The following table summarizes the predicted solubility based on general chemical principles and data from analogous compounds.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Highly SolubleAprotic, polar solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)Highly SolubleAprotic, polar solvent, similar to DMSO.
Dichloromethane (DCM)SolubleA common solvent for organic reactions and chromatography, effective for moderately polar compounds.
ChloroformSolubleSimilar in properties to dichloromethane.
Ethyl AcetateSolubleA moderately polar solvent, often used in extraction and chromatography for compounds of this nature.
AcetoneSolubleA polar aprotic solvent that is a good solvent for many organic compounds.
EthanolModerately SolubleA polar protic solvent; solubility may be moderate due to the presence of the polar maleimide group, but the aromatic ring may limit high solubility.[1]
MethanolModerately SolubleA more polar protic solvent than ethanol; similar solubility characteristics are expected.
AcetonitrileModerately SolubleA polar aprotic solvent, commonly used in chromatography.
Tetrahydrofuran (THF)SolubleA less polar ether solvent, but often effective for a range of organic molecules.
TolueneSparingly SolubleA non-polar aromatic solvent; solubility is expected to be limited.
Hexane/HeptaneInsolubleNon-polar aliphatic solvents; the compound's polarity from the dione and halogen substituents would lead to very low solubility.
WaterInsolubleThe hydrophobic nature of the substituted phenyl ring and the overall non-polar character of the molecule suggest very low aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. This method is based on the equilibrium solubility assay, a standard approach in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of the test compound in various solvents.

Materials:

  • This compound (solid)

  • A range of analytical grade solvents (as listed in the table above)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a solvent in which it is highly soluble (e.g., DMSO). This will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a pre-weighed vial.

    • Record the exact weight of the compound added.

    • Add a known volume of the test solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a calibration curve using the stock solution.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent, typically expressed in mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent equilibration Shake/rotate at constant temperature (24-48h) prep_solvent->equilibration separation Centrifuge to pellet undissolved solid equilibration->separation analysis_supernatant Collect supernatant separation->analysis_supernatant analysis_dilution Dilute sample analysis_supernatant->analysis_dilution analysis_hplc Analyze by HPLC analysis_dilution->analysis_hplc analysis_quantify Quantify against calibration curve analysis_hplc->analysis_quantify

Caption: Workflow for Equilibrium Solubility Determination.

Potential Signaling Pathway Inhibition

Derivatives of 1H-pyrrole-2,5-dione are known to be investigated as inhibitors of tyrosine kinases, which are crucial in cancer-related signaling pathways such as those mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3][4] The diagram below illustrates a simplified, generic signaling pathway that such a compound might inhibit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Response Cell Proliferation, Angiogenesis, Survival Gene_Expression->Cell_Response Ligand Growth Factor (VEGF/PDGF) Ligand->RTK Binds Inhibitor 1-(3-Chloro-4-fluorophenyl)- 1H-pyrrole-2,5-dione Inhibitor->RTK Inhibits (ATP-binding site)

Caption: Generic Tyrosine Kinase Inhibitor Signaling Pathway.

Conclusion

While direct quantitative solubility data for this compound is currently scarce, this technical guide provides a foundational understanding of its likely solubility characteristics in a range of common laboratory solvents. The provided experimental protocol offers a standardized method for researchers to determine precise solubility values empirically. Furthermore, the contextualization of this compound within the broader class of tyrosine kinase inhibitors, illustrated by a representative signaling pathway, should aid in the design of relevant biological assays. It is recommended that empirical solubility testing be conducted as a preliminary step in any research or development project involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, a substituted N-arylmaleimide, from maleic anhydride and 3-chloro-4-fluoroaniline. N-substituted maleimides are significant compounds in medicinal chemistry and drug development, serving as versatile scaffolds and intermediates. They are known to be valuable in the synthesis of various biologically active molecules. The protocol herein outlines a reliable two-step synthetic route involving the formation of a maleamic acid intermediate, followed by a dehydration-induced cyclization to yield the target compound. This document is intended to guide researchers in the efficient laboratory-scale synthesis of this and structurally related compounds.

Introduction

N-arylmaleimides are a class of compounds with diverse applications in medicinal chemistry, materials science, and as reagents for bioconjugation. Their synthesis is typically achieved through the reaction of maleic anhydride with a primary arylamine. This process generally proceeds in two distinct stages: the initial formation of an N-arylmaleamic acid, followed by a cyclodehydration step to form the imide ring. The presented protocol details the synthesis of this compound, a halogenated derivative with potential for further functionalization in drug discovery programs.

Reaction Scheme

The synthesis of this compound from maleic anhydride proceeds via a two-step reaction, as illustrated in the following scheme:

Reaction_Scheme cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization (Dehydration) Maleic_Anhydride Maleic Anhydride Maleamic_Acid N-(3-Chloro-4-fluorophenyl)maleamic acid Maleic_Anhydride->Maleamic_Acid + 3-Chloro-4-fluoroaniline 3_Chloro_4_fluoroaniline 3-Chloro-4-fluoroaniline Maleamic_Acid_2 N-(3-Chloro-4-fluorophenyl)maleamic acid Target_Compound This compound Maleamic_Acid_2->Target_Compound Acetic Anhydride, Sodium Acetate, Heat

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of N-(3-Chloro-4-fluorophenyl)maleamic acid

This procedure is adapted from established methods for the synthesis of N-arylmaleamic acids.[1][2][3]

Materials:

  • Maleic anhydride (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.0 eq)

  • Toluene (or a similar inert solvent such as diethyl ether)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • In a three-necked round-bottom flask, dissolve maleic anhydride (1.0 eq) in toluene.

  • While stirring the solution at room temperature, add a solution of 3-chloro-4-fluoroaniline (1.0 eq) in toluene dropwise from the dropping funnel.

  • After the addition is complete, a precipitate of the maleamic acid is expected to form.

  • Continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(3-Chloro-4-fluorophenyl)maleamic acid as a solid. The product is typically of sufficient purity for the next step without further purification.

Part 2: Synthesis of this compound

This cyclization procedure is based on the widely used acetic anhydride and sodium acetate method.[4][5]

Materials:

  • N-(3-Chloro-4-fluorophenyl)maleamic acid (from Part 1)

  • Acetic anhydride

  • Anhydrous sodium acetate (catalytic amount)

  • Ice-cold water

  • Petroleum ether (or cyclohexane for recrystallization)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Steam bath or heating mantle

  • Ice bath

  • Büchner funnel and filtration flask

  • Beakers

Procedure:

  • In an Erlenmeyer flask, suspend the N-(3-Chloro-4-fluorophenyl)maleamic acid in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate to the suspension.

  • Gently heat the mixture on a steam bath with swirling until the solid dissolves. Continue heating for approximately 30 minutes.

  • Allow the reaction mixture to cool to near room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Stir the resulting suspension to ensure complete precipitation and to hydrolyze any remaining acetic anhydride.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Wash the solid with a small amount of petroleum ether.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as cyclohexane or ethanol to yield the pure this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization to Maleimide A Dissolve Maleic Anhydride in Toluene B Add 3-Chloro-4-fluoroaniline Solution A->B C Stir at Room Temperature B->C D Cool in Ice Bath C->D E Filter and Wash Solid D->E F Dry the Maleamic Acid Intermediate E->F G Suspend Maleamic Acid in Acetic Anhydride F->G Proceed to Cyclization H Add Sodium Acetate Catalyst G->H I Heat Mixture until Dissolved H->I J Cool and Precipitate in Ice Water I->J K Filter and Wash Crude Product J->K L Recrystallize for Purification K->L M Final Product: this compound L->M

Caption: A step-by-step workflow for the synthesis of the target compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields and melting points are based on typical values reported for analogous N-substituted maleimide syntheses.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Expected Melting Point (°C)
1N-(3-Chloro-4-fluorophenyl)maleamic acidC₁₀H₇ClFNO₃243.6295-99~200 (with decomposition)
2This compoundC₁₀H₅ClFNO₂225.6175-85To be determined

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure anhydrous conditions as moisture can hydrolyze maleic anhydride. The dropwise addition of the aniline solution helps to control the exothermic reaction and prevent side reactions.

  • Incomplete Cyclization in Step 2: The reaction time and temperature for the cyclization step can be optimized. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended. If the reaction is sluggish, a different dehydrating agent or a higher temperature may be employed, although this may lead to byproducts.

  • Product Purity: Recrystallization is a crucial step for obtaining a high-purity final product. The choice of recrystallization solvent may need to be optimized to maximize yield and purity.

Safety Precautions

  • Maleic anhydride is corrosive and a skin and respiratory irritant.

  • 3-Chloro-4-fluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator.

  • All manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of N-Substituted Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted maleimides are a critical class of compounds widely utilized in medicinal chemistry, polymer science, and bioconjugation. Their reactivity, particularly towards thiols, makes them invaluable linkers in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1][2] This document provides a detailed experimental protocol for the synthesis of N-substituted maleimides, focusing on the prevalent two-step method involving the reaction of maleic anhydride with a primary amine, followed by cyclodehydration of the intermediate N-substituted maleamic acid.[3][4][5][6]

General Synthetic Strategy

The most common and versatile method for preparing N-substituted maleimides involves a two-step process:

  • Acylation: A primary amine is reacted with maleic anhydride to form the corresponding N-substituted maleamic acid. This reaction is typically fast and proceeds in high yield at room temperature.[4]

  • Cyclodehydration: The N-substituted maleamic acid is then cyclized to the desired N-substituted maleimide. This step usually requires a dehydrating agent, such as acetic anhydride with sodium acetate, and heating.[4][5]

This synthetic approach is illustrated in the workflow diagram below.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration MA Maleic Anhydride Amine Primary Amine Solvent1 Anhydrous Solvent (e.g., Diethyl Ether, Acetone) Mix1 Mix1 Solvent1->Mix1 MA_Amine MA_Amine MA_Amine->Mix1 Dissolve Stir1 Stir1 Mix1->Stir1 Stir at RT Precipitate Precipitate Stir1->Precipitate Precipitation Filter1 Filter1 Precipitate->Filter1 Filter & Wash Maleamic_Acid Maleamic_Acid Filter1->Maleamic_Acid Dry Maleamic_Acid_Input N-Substituted Maleamic Acid Maleamic_Acid->Maleamic_Acid_Input Mix2 Mix2 Maleamic_Acid_Input->Mix2 Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride, NaOAc) Dehydrating_Agent->Mix2 Heat Heat Mix2->Heat Heat/Reflux Quench Quench Heat->Quench Cool & Quench (e.g., Ice Water) Filter2 Filter2 Quench->Filter2 Filter & Wash Crude_Product Crude_Product Filter2->Crude_Product Recrystallize Recrystallize Crude_Product->Recrystallize Recrystallization Final_Product Final_Product Recrystallize->Final_Product N-Substituted Maleimide G cluster_0 Drug Conjugation via Maleimide Chemistry cluster_1 Mechanism of Action Drug Drug with N-Substituted Maleimide ADC Antibody-Drug Conjugate (Stable Thioether Linkage) Drug->ADC Michael Addition Antibody Antibody with accessible Cysteine (Thiol) Antibody->ADC Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Binding to Antigen Internalization Internalization of ADC Tumor_Cell->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Application Notes and Protocols for Diels-Alder Reactions Using 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, an N-substituted maleimide, is a valuable dienophile in Diels-Alder reactions for the synthesis of complex cyclic scaffolds. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring enhances the electrophilicity of the maleimide double bond, making it a reactive partner for a variety of conjugated dienes. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis, enabling the construction of six-membered rings with high stereoselectivity and atom economy. The resulting adducts can serve as versatile intermediates in the development of novel therapeutic agents and functional materials.

These application notes provide an overview of the utility of this compound in Diels-Alder reactions, including representative experimental protocols and expected outcomes based on reactions with analogous N-substituted maleimides.

General Reaction Scheme

The Diels-Alder reaction involves the concerted cycloaddition of a conjugated diene with a dienophile. In this case, this compound acts as the dienophile.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Diene (e.g., Furan, Cyclopentadiene, Anthracene) Adduct Diels-Alder Adduct (Cyclohexene derivative) Diene->Adduct + Dienophile This compound Dienophile->Adduct

Caption: General Diels-Alder reaction scheme.

Applications in Organic Synthesis

The Diels-Alder adducts derived from this compound are valuable precursors for a range of applications:

  • Medicinal Chemistry: The resulting bicyclic structures can be further functionalized to generate libraries of compounds for screening as potential drug candidates. The presence of the halogenated phenyl ring offers sites for further modification through cross-coupling reactions.

  • Materials Science: The rigid bicyclic core can be incorporated into polymers to modify their thermal and mechanical properties.

  • Fine Chemical Synthesis: The adducts can serve as key intermediates in the total synthesis of complex natural products and other target molecules.

Experimental Protocols

Protocol 1: Diels-Alder Reaction with Furan (Analogous to N-phenylmaleimide)

This protocol describes the reaction of an N-arylmaleimide with furan, which typically yields a mixture of endo and exo diastereomers. The endo product is often the kinetic product, favored at lower temperatures, while the exo product is the thermodynamically more stable isomer.[1]

Materials:

  • This compound

  • Furan

  • Toluene (or other suitable solvent like diethyl ether)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of toluene in a round-bottom flask.

  • Add an excess of furan (e.g., 3.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours for the formation of the kinetic endo product. For the thermodynamic exo product, the reaction can be heated to reflux (e.g., 80°C in toluene) for several hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the endo and exo isomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Stereoselectivity:

The Diels-Alder reaction between furans and maleimides can produce both endo and exo adducts. The endo adduct is often formed faster (kinetic product), while the exo adduct is typically more stable (thermodynamic product). The ratio of endo to exo can be influenced by reaction temperature and time.[1]

Experimental_Workflow_Furan Workflow for Diels-Alder Reaction with Furan Reactants Mix Dienophile and Furan in Toluene Reaction Stir at RT (endo) or Reflux (exo) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization

Caption: Experimental workflow for the Diels-Alder reaction with furan.

Protocol 2: Diels-Alder Reaction with Cyclopentadiene (Analogous to N-phenylmaleimide)

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions. The reaction with N-substituted maleimides is typically fast and highly stereoselective, favoring the endo adduct due to secondary orbital interactions.

Materials:

  • This compound

  • Freshly cracked dicyclopentadiene to obtain cyclopentadiene

  • Ethyl acetate (or other suitable solvent)

Procedure:

  • Freshly prepare cyclopentadiene by cracking dicyclopentadiene at ~180°C and collecting the monomer by distillation.

  • Dissolve this compound (1.0 eq) in ethyl acetate in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a slight excess of freshly distilled cyclopentadiene (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is often exothermic and proceeds rapidly.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethyl acetate.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the adduct by ¹H NMR, ¹³C NMR, and melting point determination.

Protocol 3: Diels-Alder Reaction with Anthracene (Analogous to N-phenylmaleimide)

Anthracene acts as a diene across its central ring (C9 and C10 positions). The reaction with maleimides typically requires higher temperatures due to the aromaticity of anthracene.

Materials:

  • This compound

  • Anthracene

  • Toluene or xylene (high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and anthracene (1.0 eq) in toluene or xylene.

  • Heat the mixture to reflux for several hours to overnight.

  • Monitor the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may crystallize out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • If the product does not crystallize, concentrate the solution and purify the residue by column chromatography.

  • Characterize the adduct by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation (Representative Data for Analogous Compounds)

The following tables summarize typical quantitative data for Diels-Alder reactions of N-arylmaleimides with various dienes. Note: This is representative data for analogous compounds, and actual results with this compound may vary.

Table 1: Reaction of N-(4-chlorophenyl)maleimide with 2,5-dimethylfuran [2]

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)
2,5-dimethylfuranN-(4-chlorophenyl)maleimideToluene80285

Table 2: Representative ¹H and ¹³C NMR Data for Diels-Alder Adducts of N-arylmaleimides

Adduct TypeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Anthracene AdductBridgehead protons (~4.7-5.0), Aromatic protons (7.0-7.5)Carbonyl (~176), Alkene (~140), Aliphatic (45-50)
Furan Adduct (exo)Bridgehead protons (~2.9-3.1), Olefinic protons (~6.5)Carbonyl (~175), Olefinic (~136), Bridgehead C-O (~82), Aliphatic (~48)
Furan Adduct (endo)Bridgehead protons (~3.4-3.8), Olefinic protons (~6.3)Carbonyl (~173), Olefinic (~134), Bridgehead C-O (~80), Aliphatic (~46)

Note: Chemical shifts are approximate and can vary based on the specific structure and solvent.

Visualization of Reaction Stereochemistry

The stereochemical outcome of the Diels-Alder reaction is a critical aspect, with the formation of endo and exo products being a key consideration, particularly with cyclic dienes.

Endo_Exo_Selectivity cluster_endo Endo Pathway (Kinetic Control) cluster_exo Exo Pathway (Thermodynamic Control) Endo_TS Endo Transition State (Lower Energy) Endo_Product Endo Adduct (Formed Faster) Endo_TS->Endo_Product Exo_TS Exo Transition State (Higher Energy) Exo_Product Exo Adduct (More Stable) Exo_TS->Exo_Product Reactants Diene + Dienophile Reactants->Endo_TS Reactants->Exo_TS

Caption: Energy profile for endo and exo pathways in a Diels-Alder reaction.

References

Application Notes and Protocols: 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a maleimide-containing crosslinking reagent utilized in bioconjugation. The core of its functionality lies in the maleimide group, which exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This specific reactivity allows for the precise covalent linkage of this molecule to biomolecules, enabling a wide range of applications in research and drug development, including the creation of antibody-drug conjugates (ADCs), PEGylation, and the attachment of fluorescent dyes or other reporter molecules.[1][2][3] The presence of the 3-chloro and 4-fluoro substituents on the phenyl ring can influence the reagent's reactivity and the stability of the resulting conjugate. The electron-withdrawing nature of these halogens is known to enhance the biological activity of some pharmaceutical compounds.[4]

Principle of Thiol-Maleimide Bioconjugation

The bioconjugation reaction involving this compound and a thiol-containing biomolecule proceeds via a Michael addition mechanism.[5] The thiol group acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thioether bond, covalently linking the reagent to the biomolecule.[5] The reaction is highly efficient and selective for thiols under mild conditions, typically at a neutral pH range of 7.0-7.5.[1][6][7]

reagent 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione conjugate Bioconjugate (Stable Thioether Linkage) reagent->conjugate + biomolecule Biomolecule-SH (e.g., Protein with Cysteine) biomolecule->conjugate Michael Addition pH 7.0-7.5 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Buffer pH 7.0-7.5) reduce (Optional) Reduce Disulfides (TCEP or DTT) prep_protein->reduce labeling Add Maleimide to Protein (10-20x Molar Excess) reduce->labeling prep_maleimide Prepare Maleimide Stock (10 mM in DMSO/DMF) prep_maleimide->labeling incubation Incubate (2h @ RT or Overnight @ 4°C) labeling->incubation purify Purify Conjugate (Gel Filtration/Dialysis) incubation->purify analyze Characterize Conjugate (e.g., Degree of Labeling) purify->analyze cluster_applications Applications in Drug Development reagent 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione adc Antibody-Drug Conjugates (ADCs) reagent->adc Linker for peg PEGylation reagent->peg Linker for probes Probes & Diagnostics reagent->probes Component of

References

Application Notes and Protocols for 1H-Pyrrole-2,5-dione Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific compound "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" is not extensively documented as a standalone enzyme inhibitor in publicly available research, the broader class of compounds based on the 1H-pyrrole-2,5-dione (maleimide) scaffold has demonstrated significant potential as inhibitors of various key enzymes. This document provides detailed application notes and experimental protocols for utilizing derivatives of 1H-pyrrole-2,5-dione as enzyme inhibitors, with a focus on their activity against receptor tyrosine kinases and their role in cholesterol absorption.

Overview of 1H-Pyrrole-2,5-dione Derivatives as Enzyme Inhibitors

The 1H-pyrrole-2,5-dione core structure is a versatile scaffold in medicinal chemistry. Its derivatives have been synthesized and evaluated for a wide range of biological activities. Notably, certain chloro- and phenyl-substituted derivatives have shown potent inhibitory effects against enzymes implicated in cancer and cardiovascular diseases.

Key areas of enzyme inhibition include:

  • Receptor Tyrosine Kinases (RTKs): Specifically, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are prominent targets. Inhibition of these kinases can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Cholesterol Absorption: Certain derivatives have been shown to inhibit the absorption of cholesterol, a key factor in the management of hypercholesterolemia and the prevention of atherosclerosis.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various 1H-pyrrole-2,5-dione derivatives against different cancer cell lines and enzymes.

Table 1: Antiproliferative Activity of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives

Compound IDDerivative StructureCell LineGI₅₀ (M)Reference
2a 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116 (Colon)~1.0–1.6 x 10⁻⁸[1]
SW-620 (Colon)~1.0–1.6 x 10⁻⁸[1]
Colo-205 (Colon)~1.0–1.6 x 10⁻⁸[1]

Table 2: Kinase Inhibitory Activity of Representative Pyrrole-2,5-dione Derivatives

Compound ClassTarget EnzymeIC₅₀Reference
4-Amino-3-chloro-1H-pyrrole-2,5-dione derivativesEGFR, VEGFR2Potent inhibition observed (specific IC₅₀ values not detailed in the provided abstract)[1][2]

Signaling Pathways and Experimental Workflows

EGFR and VEGFR2 Signaling Pathways

The inhibition of EGFR and VEGFR2 by 1H-pyrrole-2,5-dione derivatives blocks downstream signaling cascades that promote cancer cell growth and angiogenesis.

Caption: Inhibition of EGFR and VEGFR2 signaling pathways.

General Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a novel kinase inhibitor involves a series of in vitro assays.

Kinase_Inhibitor_Workflow A Compound Synthesis (1H-Pyrrole-2,5-dione derivative) B In Vitro Kinase Assay (e.g., EGFR, VEGFR2) A->B C Determine IC₅₀ Value B->C D Cell-Based Proliferation Assay (e.g., MTT Assay on Cancer Cell Lines) C->D E Determine GI₅₀ Value D->E F Lead Optimization E->F

Caption: Workflow for kinase inhibitor screening.

Detailed Experimental Protocols

Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives[1]

This protocol describes a general method for the synthesis of the inhibitor candidates.

Materials:

  • 3,4-dichloro-1H-pyrrole-2,5-diones

  • Appropriate primary amine

  • Ethanol

  • Standard laboratory glassware and heating apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve 10 mmol of a 3,4-dichloro-1H-pyrrole-2,5-dione in 50 cm³ of ethanol in a round-bottom flask.

  • Add 20 mmol of the desired primary amine to the solution with stirring.

  • Heat the reaction mixture to 50–80 °C and continue stirring for 2 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent in vacuo.

  • Filter the resulting solid product.

  • Wash the product with ethanol followed by a small amount of ice-cold water.

  • Dry the purified product.

In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR2)

This protocol provides a framework for determining the IC₅₀ of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (1H-pyrrole-2,5-dione derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (enzyme concentration should be optimized beforehand).

    • Add 2 µL of a mixture containing the peptide substrate and ATP (concentrations to be optimized, typically near the Km for ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT-116, SW-620)

  • Complete cell culture medium

  • Test compound (1H-pyrrole-2,5-dione derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vitro Cholesterol Absorption Inhibition Assay

This assay evaluates the ability of a compound to inhibit cholesterol uptake in a cell-based model.

Materials:

  • Caco-2 or HepG2 cells

  • Cell culture medium

  • NBD-cholesterol (fluorescently labeled cholesterol)

  • Test compound (1H-pyrrole-2,5-dione derivative)

  • Ezetimibe (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 or HepG2 cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or Ezetimibe for 4 hours.

  • Cholesterol Uptake: Add NBD-cholesterol to each well and incubate for 1-2 hours.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular NBD-cholesterol.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Calculate the percentage of cholesterol absorption inhibition for each compound concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ value for cholesterol absorption inhibition.

Conclusion

Derivatives of 1H-pyrrole-2,5-dione represent a promising class of enzyme inhibitors with potential applications in oncology and cardiovascular medicine. The protocols outlined in this document provide a foundation for researchers to synthesize, screen, and characterize the activity of these compounds against key enzymatic targets. Further optimization and exploration of the structure-activity relationships of this scaffold are warranted to develop novel therapeutic agents.

References

Application Notes and Protocols for In Vitro Evaluation of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic effects of the compound "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione". This document outlines detailed experimental protocols and data presentation strategies to facilitate a thorough investigation of the compound's potential as a cytotoxic agent.

Introduction

"this compound" is a synthetic compound with a chemical structure that suggests potential biological activity. While direct cytotoxic data for this specific molecule is not extensively available, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have demonstrated the ability to inhibit the growth of various cancer cell lines.[1][2][3] These related compounds are proposed to function as tyrosine kinase inhibitors, targeting receptors like EGFR and VEGFR2, which are crucial for cancer cell proliferation and survival.[1][2][3] This suggests that "this compound" may also exhibit cytotoxic properties, warranting a detailed in vitro evaluation.

This document provides protocols for a tiered approach to assessing cytotoxicity, starting with general cell viability and membrane integrity assays, and progressing to the elucidation of the potential mechanism of cell death, such as apoptosis or necrosis.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental results. All quantitative data should be summarized in structured tables.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
HCT-116 0.124
124
1024
5024
10024
0.148
148
1048
5048
10048
A549 0.124
124
1024
5024
10024
0.148
148
1048
5048
10048
MCF-7 0.124
124
1024
5024
10024
0.148
148
1048
5048
10048

Table 2: Membrane Integrity as Determined by LDH Assay

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release) (Mean ± SD)
HCT-116 0.124
124
1024
5024
10024
A549 0.124
124
1024
5024
10024
MCF-7 0.124
124
1024
5024
10024

Table 3: Apoptosis/Necrosis Determination by Annexin V/PI Staining

Cell LineTreatment Concentration (µM)Incubation Time (h)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
HCT-116 1024
5024
A549 1024
5024
MCF-7 1024
5024

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. It is recommended to use established human cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer) to assess the compound's activity across different cancer types.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Materials:

    • "this compound"

    • Selected cancer cell lines (e.g., HCT-116, A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

    • Prepare serial dilutions of "this compound" in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[5]

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plates for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from a dose-response curve.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[6]

  • Materials:

    • "this compound"

    • Selected cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed cells and treat with the compound as described in the MTT assay protocol (steps 1-4).

    • Include the following controls:

      • Untreated cells (spontaneous LDH release)

      • Vehicle control

      • Maximum LDH release control (cells treated with a lysis buffer provided in the kit)

      • Medium background control

    • After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the time specified in the kit protocol.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis and Necrosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • "this compound"

    • Selected cancer cell lines

    • Complete cell culture medium

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of the compound for the desired time period.

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental procedures.

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT-116, A549, MCF-7) MTT MTT Assay (Cell Viability) Cell_Culture->MTT LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) Cell_Culture->Apoptosis Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->MTT Compound_Prep->LDH Compound_Prep->Apoptosis Data_Quant Data Quantification (Absorbance/Fluorescence) MTT->Data_Quant LDH->Data_Quant Apoptosis->Data_Quant IC50 IC50 Determination Data_Quant->IC50 Mechanism Mechanism of Cell Death Data_Quant->Mechanism

Caption: Experimental workflow for assessing the cytotoxicity of the test compound.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Stress->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Stress->Bcl2_BclxL inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclxL->Bax_Bak inhibits Cyto_c Cytochrome c Release MOMP->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.[7][8][9][10]

Extrinsic_Apoptosis_Pathway cluster_ligand Extracellular Signaling cluster_receptor Receptor Activation cluster_disc DISC Formation cluster_caspase Caspase Cascade Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., FasR, TNFR1) Death_Ligand->Death_Receptor binds to DISC Death-Inducing Signaling Complex (DISC) (FADD, pro-Caspase-8) Death_Receptor->DISC recruits Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic (death receptor) pathway of apoptosis.[8][9][10]

Necroptosis_Pathway cluster_trigger Necroptosis Triggers cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution Phase TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, RIPK1) TNFR1->Complex_I Necrosome Necrosome (RIPK1, RIPK3) Complex_I->Necrosome Caspase-8 inhibition MLKL MLKL Phosphorylation and Oligomerization Necrosome->MLKL Pore_Formation Pore Formation in Plasma Membrane MLKL->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis

Caption: A simplified overview of the necroptosis signaling pathway.[11][12][13][14][15]

References

Application Notes and Protocols for the Evaluation of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" and its Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of compounds based on the "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" scaffold as potential anticancer agents. While direct studies on the specifically named compound are limited, this document leverages data from closely related derivatives, including N-(3-chloro-4-fluorophenyl) substituted compounds and other substituted 1H-pyrrole-2,5-diones, to provide a comprehensive guide for their synthesis, in vitro evaluation, and mechanistic studies. The primary proposed mechanisms of action for these classes of compounds include the induction of apoptosis and the inhibition of key signaling pathways, such as those mediated by EGFR and VEGFR2.

Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. N-substituted maleimides, in particular, have garnered significant interest as potential anticancer agents due to their ability to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating various cellular processes. The introduction of a 3-chloro-4-fluorophenyl substituent on the nitrogen atom is hypothesized to enhance the anticancer potential through specific interactions within the target proteins.

This document outlines the synthesis and anticancer evaluation of derivatives containing the N-(3-chloro-4-fluorophenyl) moiety and other related pyrrole-2,5-diones. It provides detailed protocols for assessing their cytotoxic effects, ability to induce apoptosis, and their impact on critical cancer-related signaling pathways.

Data Presentation: Cytotoxicity of Related Derivatives

Quantitative data from studies on derivatives related to "this compound" are summarized below. These tables provide a comparative overview of the cytotoxic potential of these compounds against various cancer cell lines.

Table 1: Cytotoxicity of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Cancer8.50 ± 2.53
HT-29Colorectal Cancer5.80 ± 0.92
SW620Colorectal Cancer6.15 ± 0.37
CRL1459 (non-cancerous)Colon Fibroblast14.05 ± 0.37

Data from a study on 4-anilinoquinazoline analogues, where DW-8 represents a compound with the N-(3-chloro-4-fluorophenyl) moiety.[1]

Table 2: Growth Inhibition of a 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivative

CompoundCell LineCancer TypeGI50 (M)
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116Colon Cancer~1.0 x 10⁻⁸
SW-620Colon Cancer~1.6 x 10⁻⁸
Colo-205Colon Cancer~1.2 x 10⁻⁸

Data from a study on 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives.[2]

Experimental Protocols

Synthesis of N-(3-chloro-4-fluorophenyl)maleimide

This protocol describes a general method for the synthesis of N-substituted maleimides.

Materials:

  • Maleic anhydride

  • 3-Chloro-4-fluoroaniline

  • Glacial acetic acid

  • Sodium acetate

  • Acetic anhydride

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Formation of the Maleamic Acid:

    • Dissolve maleic anhydride (1 equivalent) in glacial acetic acid.

    • Add a solution of 3-chloro-4-fluoroaniline (1 equivalent) in glacial acetic acid dropwise to the maleic anhydride solution with stirring at room temperature.

    • Stir the reaction mixture for 2-4 hours. The corresponding maleamic acid will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Cyclodehydration to the Maleimide:

    • Suspend the dried maleamic acid in a mixture of acetic anhydride and anhydrous sodium acetate.

    • Heat the mixture at 80-100°C for 2-3 hours with stirring.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated N-(3-chloro-4-fluorophenyl)maleimide by filtration.

    • Wash the product with water and a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.

    • Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, HT-29, SW620)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cells treated with the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Use appropriate compensation controls (unstained, Annexin V-FITC only, PI only).

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.

Materials:

  • Cancer cell lines

  • 96-well white-walled plates (for luminescence-based assays)

  • Test compound

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well white-walled plate and treat with the test compound at various concentrations for a specified time (e.g., 6, 12, 24 hours).

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescence signal is proportional to the amount of caspase activity.

Western Blot Analysis of EGFR/VEGFR2 Signaling Pathway

This protocol is designed to assess the effect of the test compound on the phosphorylation status of EGFR and VEGFR2, and their downstream effectors.

Materials:

  • Cancer cell lines known to express EGFR/VEGFR2 (e.g., A549, HUVEC)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-VEGFR2, anti-total-VEGFR2, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the test compound at various concentrations for the desired time.

    • For growth factor stimulation, serum-starve the cells and then stimulate with EGF or VEGF before lysis.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane for total proteins and a loading control (GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of This compound derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant western_blot Western Blot (Signaling Pathways) pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis ic50->apoptosis ic50->western_blot

Caption: Experimental workflow for the evaluation of anticancer agents.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR2 VEGFR2->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 1-(3-Chloro-4-fluorophenyl)- 1H-pyrrole-2,5-dione Derivative Compound->EGFR Compound->VEGFR2 Compound->Bax

Caption: Proposed signaling pathways targeted by the anticancer agent.

apoptosis_workflow cluster_annexin Annexin V Assay cluster_caspase Caspase Activity Assay start Treat cells with test compound harvest1 Harvest cells start->harvest1 lyse_cells Lyse cells start->lyse_cells stain_annexin Stain with Annexin V-FITC & PI harvest1->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry add_substrate Add Caspase-3/7 substrate lyse_cells->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence

Caption: Workflow for apoptosis detection assays.

Conclusion

The "this compound" scaffold and its derivatives represent a promising area for the development of novel anticancer agents. The provided protocols offer a robust framework for their synthesis and comprehensive in vitro evaluation. The potential mechanisms of action, including the induction of apoptosis and inhibition of key oncogenic signaling pathways like EGFR and VEGFR2, warrant further investigation. The data on related compounds suggest that this class of molecules has the potential for potent and selective anticancer activity. Further studies are encouraged to elucidate the precise molecular targets and to optimize the structure for improved efficacy and safety.

References

Application Notes and Protocols: Antimicrobial Activity Screening of N-(3-chloro-4-fluorophenyl)maleimide and Related N-Aryl Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide derivatives are a class of compounds recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The core structure, featuring a reactive double bond within a cyclic imide, is thought to contribute significantly to its bioactivity, potentially through Michael addition reactions with nucleophilic residues such as sulfhydryl groups in microbial proteins.[3] Halogen substitution on the N-aryl moiety can further modulate the antimicrobial potency and spectrum of these compounds. This document outlines the protocols for assessing the antimicrobial efficacy of such derivatives and presents available data for closely related analogues to N-(3-chloro-4-fluorophenyl)maleimide.

Data Presentation: Antimicrobial Activity of Halogenated N-Aryl Maleimides

The antimicrobial activity of N-(4-fluorophenyl)maleimide and N-(4-chlorophenyl)maleimide was evaluated using the disc diffusion method. The results, presented as the diameter of the zone of inhibition, are summarized in the table below.

CompoundConcentration (µ g/disc )Zone of Inhibition (mm) vs. Bacillus subtilisZone of Inhibition (mm) vs. Escherichia coliZone of Inhibition (mm) vs. Saccharomyces cerevisiae
N-(4-fluorophenyl)maleimide 20121011
40131112
60141213
80151314
100161415
N-(4-chlorophenyl)maleimide 2011910
40121011
60131112
80141213
100151314
Streptomycin (Positive Control) 102523-
Nystatin (Positive Control) 20--22

Data sourced from Chin et al., 2017.[1]

Experimental Protocols

Synthesis of N-(Aryl)maleimides

A general method for the synthesis of N-(aryl)maleimides involves the reaction of maleic anhydride with the corresponding aniline derivative.[1]

Materials:

  • Maleic anhydride

  • Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)

  • Glacial acetic acid

  • Ethyl acetate

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • Dissolve an equimolar amount of maleic anhydride and the desired substituted aniline in glacial acetic acid.

  • Reflux the mixture overnight.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent or solvent mixture to obtain the pure N-(aryl)maleimide.

  • Confirm the structure of the synthesized compound using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry.

Antimicrobial Screening by Disc Diffusion Method

The disc diffusion method is a widely used technique for the preliminary screening of antimicrobial agents.[1][4][5][6]

Materials:

  • Synthesized N-(aryl)maleimide compounds

  • Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Nutrient agar or other suitable growth medium

  • Sterile filter paper discs (6 mm diameter)

  • Sterile swabs

  • Micropipettes

  • Incubator

  • Positive control antibiotics (e.g., streptomycin for bacteria, nystatin for yeast)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Microbial Inoculum:

    • Prepare a fresh overnight culture of the test microorganisms in a suitable broth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Preparation of Agar Plates:

    • Prepare and sterilize the growth medium according to the manufacturer's instructions and pour it into sterile Petri dishes.

    • Allow the agar to solidify in a sterile environment.

  • Inoculation of Plates:

    • Dip a sterile swab into the prepared microbial inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly swab the entire surface of the agar plate to create a uniform lawn of microbial growth.

  • Application of Test Compounds:

    • Dissolve the synthesized N-(aryl)maleimide compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration.

    • Impregnate sterile filter paper discs with a defined volume of the test compound solution to achieve the desired final concentration per disc (e.g., 20, 40, 60, 80, 100 µ g/disc ).

    • Allow the solvent to evaporate completely from the discs in a sterile environment.

  • Placement of Discs and Incubation:

    • Carefully place the impregnated discs, along with positive and negative (solvent-only) control discs, onto the surface of the inoculated agar plates.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[4]

    • A larger zone of inhibition indicates greater antimicrobial activity.[4]

Visualizations

Proposed Mechanism of Action of N-Aryl Maleimides

The antimicrobial activity of maleimides is believed to be exerted through the inactivation of essential microbial enzymes. The electrophilic double bond in the maleimide ring is susceptible to nucleophilic attack by sulfhydryl groups present in cysteine residues of proteins. This covalent modification can lead to the inhibition of enzyme function and ultimately, microbial cell death.

G cluster_0 Microbial Cell Maleimide N-Aryl Maleimide Enzyme Essential Microbial Enzyme (with active site Cysteine-SH) Maleimide->Enzyme Michael Addition Inactivated_Enzyme Inactivated Enzyme (Covalently Modified) Enzyme->Inactivated_Enzyme Covalent Adduct Formation Cell_Death Inhibition of Cellular Processes & Cell Death Inactivated_Enzyme->Cell_Death Loss of Function

Caption: Proposed mechanism of antimicrobial action for N-aryl maleimides.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the key steps in the disc diffusion assay for evaluating the antimicrobial activity of synthesized N-aryl maleimide compounds.

G cluster_workflow Disc Diffusion Assay Workflow Synthesis Synthesis of N-Aryl Maleimide Discs Impregnate Discs with Test Compound Synthesis->Discs Inoculum Prepare Microbial Inoculum Plates Inoculate Agar Plates Inoculum->Plates Incubate Place Discs on Plates & Incubate Plates->Incubate Discs->Incubate Measure Measure Zone of Inhibition Incubate->Measure

Caption: Workflow for the antimicrobial screening of N-aryl maleimides.

References

Application Notes and Protocols for Polymerization of N-Substituted Phenyl Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-substituted maleimides are a versatile class of monomers highly valued in polymer science for their ability to produce polymers with exceptional thermal stability, high glass transition temperatures (Tg), and a range of functionalities.[1][2] The five-membered imide ring structure contributes to the rigidity and stability of the polymer backbone. These characteristics make poly(N-substituted phenyl maleimide)s and their copolymers suitable for high-performance applications, including as heat-resistant modifiers for engineering plastics and as functional components in advanced drug delivery systems.[3][4]

This document provides a detailed overview of the primary polymerization techniques for N-substituted phenyl maleimides, complete with experimental data, detailed protocols, and process visualizations for researchers, scientists, and drug development professionals.

Synthesis of N-Substituted Phenyl Maleimide Monomers

The synthesis of N-substituted maleimides is typically a two-step process involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[1]

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration MA Maleic Anhydride MA_Amine MA->MA_Amine Amine Substituted Phenyl Amine Amine->MA_Amine Solvent1 Solvent (e.g., DMF, Diethyl Ether) Solvent1->MA_Amine MaleamicAcid N-Substituted Phenyl Maleamic Acid MA_Amine->MaleamicAcid Stir at Room Temp. Input_Step2 MaleamicAcid->Input_Step2 Mix with reagents DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Input_Step2 Catalyst Catalyst (e.g., Sodium Acetate) Catalyst->Input_Step2 Product N-Substituted Phenyl Maleimide Input_Step2->Product Heat

Caption: General workflow for the synthesis of N-substituted phenyl maleimides.

Protocol: Synthesis of N-Phenylmaleimide

This protocol is adapted from procedures described for synthesizing N-substituted maleimides.[1][5]

Step 1: Preparation of N-Phenylmaleamic Acid

  • In a round-bottom flask, dissolve maleic anhydride (9.8 g, 0.1 mol) in 50 mL of dimethylformamide (DMF).

  • Cool the flask in an ice-water bath to manage the exothermic reaction.

  • Slowly add aniline (9.1 mL, 0.1 mol) to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring the mixture for 2 hours at room temperature.

  • Pour the reaction mixture into crushed ice water to precipitate the N-phenylmaleamic acid.

  • Filter the yellow precipitate, wash it thoroughly with water, and dry it under a vacuum.

Step 2: Cyclodehydration to N-Phenylmaleimide

  • In a separate flask, mix the dried N-phenylmaleamic acid with acetic anhydride and a catalytic amount of sodium acetate.[1]

  • Heat the mixture to induce ring closure (cyclodehydration).

  • After the reaction is complete, cool the mixture and precipitate the N-phenylmaleimide product by pouring it into water.

  • Filter the product, wash it with water to remove impurities, and dry. Recrystallize from a suitable solvent like acetone if necessary.[6]

Polymerization Techniques

Several polymerization techniques can be employed to synthesize polymers from N-substituted phenyl maleimides, each offering different levels of control over the final polymer architecture.

Free Radical Polymerization (FRP)

Free radical polymerization is a common and straightforward method for polymerizing N-substituted maleimides.[1] It typically yields polymers with good thermal stability but broader molecular weight distributions (high polydispersity index, PDI).[1][7]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (I) (e.g., AIBN) Radical Primary Radicals (2R.) Initiator->Radical Heat (Δ) Monomer1 Monomer (M) Radical->Monomer1 Addition GrowingChain1 Initiated Chain (RM.) Monomer1->GrowingChain1 Addition GrowingChain2 Growing Polymer Chain (P.) Monomer2 Monomer (M) GrowingChain2->Monomer2 Repeated Addition PropagatedChain Longer Polymer Chain (P'.) Monomer2->PropagatedChain Repeated Addition Chain1 Growing Chain (P.) DeadPolymer Dead Polymer (P-P') Chain1->DeadPolymer Chain2 Growing Chain (P'.) Chain2->DeadPolymer Combination

Caption: Mechanism of free radical polymerization.

Table 1: Free-Radical Polymerization of N-Substituted Maleimides

N-Substituent Initiator Solvent Mn ( g/mol ) PDI (Mw/Mn) Tg (°C) Td (°C) Reference
Phenyl AIBN THF 15,400 1.85 225 380 [1]
Cyclohexyl AIBN THF 12,300 1.92 185 365 [1]
4-chloro-2-methyl phenyl AIBN THF - - >300 -

| N-Benzyl | AIBN | THF | - | - | - | - |[5] |

Note: "-" indicates data not specified in the cited source.

This protocol is a generalized procedure based on multiple sources.[1]

  • Preparation: In a polymerization flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-phenylmaleimide (e.g., 1.73 g, 0.01 mol) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 20 mg) in a suitable solvent like tetrahydrofuran (THF) (e.g., 30 mL).[1][5]

  • Degassing: To remove oxygen which inhibits polymerization, subject the solution to several freeze-pump-thaw cycles or purge with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.[1]

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 65-70 °C) and stir the reaction mixture under an inert atmosphere.[5]

  • Reaction Time: Allow the polymerization to proceed for a specified period (e.g., 12-24 hours). The yield typically increases with time.[5]

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a non-solvent, such as methanol or a methanol-water mixture.[5]

  • Purification: Filter the precipitated polymer, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.[5]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization ("living" polymerization) technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers.[8][9] The process involves a reversible halogen atom transfer between a dormant polymer chain and a transition-metal catalyst.[9]

G cluster_0 Equilibrium cluster_1 Propagation Dormant Dormant Species (P-X) Radical Active Radical (P.) Dormant->Radical k_act Activator Activator (M_t^n / Ligand) Activator->Radical Radical->Dormant k_deact Deactivator Deactivator (X-M_t^(n+1) / Ligand) Radical->Deactivator Radical_prop Active Radical (P.) Monomer Monomer (M) Radical_prop->Monomer k_p G cluster_0 Initiation & Chain Transfer cluster_1 Reinitiation & Equilibrium cluster_2 Chain Propagation I_Radical Initiator Radical (I.) Monomer1 Monomer (M) I_Radical->Monomer1 P_Radical Propagating Radical (P_n.) Monomer1->P_Radical CTA RAFT Agent (Z-C(=S)S-R) P_Radical->CTA Intermediate1 Intermediate Radical CTA->Intermediate1 Intermediate2 Intermediate Radical New_Radical New Radical (R.) Intermediate2->New_Radical Dormant_CTA Dormant Species (P_n-S-C(=S)Z) Intermediate2->Dormant_CTA Monomer2 Monomer (M) New_Radical->Monomer2 Dormant_CTA2 Dormant Species (P_n-S-C(=S)Z) P_m_Radical New Propagating Radical (P_m.) Monomer2->P_m_Radical P_m_Radical2 Propagating Radical (P_m.) P_m_Radical2->Dormant_CTA2 Intermediate3 Intermediate Radical Dormant_CTA2->Intermediate3 G cluster_0 Experiment Setup cluster_1 Reaction cluster_2 Workup & Purification Monomer Monomer (N-Substituted Phenyl Maleimide) Flask Reaction Flask Monomer->Flask Initiator Initiator / Catalyst System Initiator->Flask Solvent Solvent Solvent->Flask Degas Degas (Freeze-Pump-Thaw or N2 Purge) Flask->Degas Heat Heat to Reaction Temperature Degas->Heat Stir Stir under Inert Atmosphere Heat->Stir Cool Cool to Terminate Stir->Cool Precipitate Precipitate in Non-Solvent (e.g., Methanol) Cool->Precipitate Filter Filter Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Purified Polymer Dry->Polymer

References

Application Notes and Protocols for Screening Libraries: The Potential of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione belongs to the maleimide class of molecules. Maleimide derivatives are recognized as valuable scaffolds in medicinal chemistry and have been explored as inhibitors of various protein kinases, including Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3).[1] Analogs of this compound, specifically 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, have been synthesized and evaluated as potential tyrosine kinase inhibitors.[1][2][3] These investigations suggest that the pyrrole-2,5-dione core can serve as a promising starting point for the development of targeted therapeutics, particularly in oncology.

Anticipated Biological Activity

Based on the activity of related compounds, this compound and its derivatives could be screened for activity in the following areas:

  • Antiproliferative Activity: Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have demonstrated the ability to inhibit the growth of various cancer cell lines.[1][2][3]

  • Tyrosine Kinase Inhibition: These compounds have been designed as potential inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3] Molecular docking studies and in vitro experiments suggest that they can form stable complexes with the ATP-binding domains of these receptors.[1][3]

  • Interaction with Lipid Bilayers: Studies have indicated that these molecules can interact with and disturb the structure of lipid bilayers, which may contribute to their overall biological effect.[1][2][3]

Use in Screening Libraries

Given its structural features, this compound would be a valuable addition to screening libraries for:

  • High-Throughput Screening (HTS) Campaigns: To identify novel inhibitors of protein kinases or other relevant cancer targets.

  • Fragment-Based Drug Discovery (FBDD): The pyrrole-2,5-dione core can serve as a starting fragment for the development of more potent and selective inhibitors.

  • Chemical Biology Research: To probe the function of specific signaling pathways and to identify novel therapeutic targets.

Quantitative Data Summary

The following table summarizes the antiproliferative activity of a structurally related compound, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione , against various colon cancer cell lines.[1]

CompoundCell LineGI₅₀ (M)
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116~1.0–1.6 x 10⁻⁸ M
SW-620~1.0–1.6 x 10⁻⁸ M
Colo-205~1.0–1.6 x 10⁻⁸ M

Experimental Protocols

The following are generalized protocols based on methodologies used for related pyrrole-2,5-dione derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, SW-620, Colo-205)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

Objective: To assess the inhibitory activity of this compound against a specific tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant EGFR, and the substrate in a 384-well plate.

  • Add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Screening_Workflow cluster_0 Compound Library Preparation cluster_1 High-Throughput Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Compound 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione Dilution Serial Dilution Compound->Dilution Assay Primary Assay (e.g., Kinase Inhibition) Dilution->Assay Hit_ID Hit Identification Assay->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell Proliferation) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR

Caption: A generalized workflow for screening small molecules like this compound.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT VEGFR2 VEGFR2 VEGFR2->RAS_RAF VEGFR2->PI3K_AKT Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Compound Pyrrole-2,5-dione Derivative Compound->EGFR Compound->VEGFR2

Caption: Potential inhibition of EGFR and VEGFR2 signaling pathways by pyrrole-2,5-dione derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound? A1: The most common and classic method is a two-step process.[1] The first step involves the acylation of 3-chloro-4-fluoroaniline with maleic anhydride to form the intermediate N-(3-chloro-4-fluorophenyl)maleamic acid.[2] The second step is the cyclization of this maleamic acid intermediate, typically via dehydration using acetic anhydride and a catalyst like sodium acetate, to yield the final N-substituted maleimide product.[2]

Q2: Why is the quality of the starting material, 3-chloro-4-fluoroaniline, important? A2: The purity of the starting aniline is critical for high yield and purity of the final product. Impurities in the aniline can lead to side reactions and complicate the purification process. 3-chloro-4-fluoroaniline is typically synthesized via the reduction of 3-chloro-4-fluoronitrobenzene.[3][4] Catalytic hydrogenation is often preferred over methods like iron reduction as it produces higher yields, better purity, and avoids the generation of large amounts of iron sludge.[3]

Q3: What are the critical parameters to control during the cyclization step? A3: The cyclization of the maleamic acid to the maleimide is the most sensitive step. Key parameters to control are temperature, reaction time, and the choice of dehydrating agent and catalyst. Overheating or prolonged reaction times can lead to polymerization or degradation of the maleimide product. The combination of acetic anhydride and sodium acetate at reflux is a well-established method.[2]

Q4: How stable is the final maleimide product, and what are common side reactions to be aware of? A4: The maleimide ring is susceptible to hydrolysis, especially under basic conditions (pH > 7.5), which opens the ring to form the inactive maleamic acid.[5][6] It is also highly reactive towards nucleophiles, particularly thiols.[5][7] While this reactivity is desired for bioconjugation, it means the product must be protected from moisture and nucleophilic contaminants during storage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Maleamic Acid Intermediate (Step 1) 1. Impure 3-chloro-4-fluoroaniline or maleic anhydride.2. Incorrect stoichiometry.3. Inadequate reaction time or temperature.1. Verify the purity of starting materials using techniques like NMR or melting point analysis. Purify if necessary.2. Ensure accurate molar equivalents of reactants are used.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Low Yield of Final Product (Step 2 - Cyclization) 1. Incomplete cyclization of the maleamic acid intermediate.2. Degradation of the product due to excessive heat or prolonged reaction time.3. Hydrolysis of the maleimide product during work-up.1. Ensure the maleamic acid is completely dry before proceeding. Increase reaction time or temperature cautiously while monitoring via TLC.2. Use the minimum effective temperature and time for cyclization.[2]3. During work-up, use neutral or slightly acidic aqueous solutions and avoid exposure to basic conditions.[5]
Product is Contaminated with Starting Maleamic Acid 1. Incomplete cyclization.2. Hydrolysis of the product after formation.1. Re-subject the mixture to cyclization conditions or purify the final product using column chromatography or recrystallization.2. Ensure all solvents used for work-up and purification are anhydrous and conditions are not basic.
Formation of a Tarry or Polymeric Substance 1. Reaction temperature is too high.2. Presence of radical initiators or other impurities.1. Lower the reaction temperature during the cyclization step.[2]2. Use purified, inhibitor-free solvents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Synthesis Yields

The following table summarizes typical yields reported for the two-step synthesis of N-aryl maleimides, which is analogous to the synthesis of this compound.

Reaction Step Description Reagents Typical Yield Reference
Step 1: Acylation Formation of N-phenyl maleamic acid intermediate.Aniline derivative, Maleic Anhydride87 - 95%[2]
Step 2: Cyclization Dehydration of maleamic acid to form N-phenyl maleimide.Acetic Anhydride, Sodium Acetate79 - 93%[2]

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-fluoroaniline (Starting Material)

The preferred method for synthesizing the aniline precursor is catalytic hydrogenation due to its high yield and purity.[3][8]

  • Reaction Setup : In a suitable hydrogenation reactor, charge 3-chloro-4-fluoronitrobenzene and a catalyst, such as 1% Platinum on Carbon (Pt/C). The mass ratio of the nitro compound to the 1% Pt/C catalyst should be between 200:1 and 400:1.[8]

  • Inerting : Purge the reactor first with an inert gas (e.g., nitrogen) and then with hydrogen gas.[4]

  • Hydrogenation : Pressurize the reactor with hydrogen to 0.1-5 MPa and heat the reaction mixture to 50-100°C.[8]

  • Reaction : Maintain stirring for 1-10 hours, monitoring the reaction completion by TLC or GC.[8]

  • Work-up : Once the reaction is complete, cool the mixture and filter the catalyst while hot.

  • Purification : The crude product can be purified by distillation or rectification to obtain pure 3-chloro-4-fluoroaniline (purity >99.5%, yield >94%).[8]

Protocol 2: Synthesis of this compound

This protocol is based on the established two-step synthesis for N-aryl maleimides.[2]

Step 1: Synthesis of N-(3-chloro-4-fluorophenyl)maleamic acid

  • Dissolution : Dissolve maleic anhydride (1.0 equivalent) in a suitable anhydrous solvent, such as diethyl ether or acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Aniline : Slowly add a solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution at room temperature.

  • Reaction : Stir the mixture at room temperature. A precipitate of the maleamic acid should form. Continue stirring for 2-4 hours to ensure the reaction goes to completion.

  • Isolation : Collect the solid precipitate by filtration, wash with cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry the product under vacuum. The yield is typically high (87-95%).[2]

Step 2: Cyclodehydration to form this compound

  • Reaction Setup : Place the dried N-(3-chloro-4-fluorophenyl)maleamic acid from Step 1 into a round-bottom flask. Add acetic anhydride (e.g., 3-5 equivalents) and a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.3 equivalents).[2]

  • Cyclization : Heat the mixture to reflux (approximately 100-120°C) with stirring for 2-3 hours.[2] Monitor the reaction by TLC until the starting maleamic acid spot disappears.

  • Work-up : Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound. The expected yield for this step ranges from 79-93%.[2]

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision process.

SynthesisWorkflow cluster_SM Starting Materials cluster_Int Intermediates & Main Reactant cluster_FP Final Product sm1 3-Chloro-4-fluoronitrobenzene int1 3-Chloro-4-fluoroaniline sm1->int1 Catalytic Hydrogenation sm2 Maleic Anhydride int2 N-(3-chloro-4-fluorophenyl) maleamic acid sm2->int2 int1->int2 Step 1: Acylation fp 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione int2->fp Step 2: Cyclization

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingYield start Low Final Yield check_step1 Was yield of maleamic acid low? start->check_step1 check_step2 Was cyclization efficient? check_step1->check_step2 No sol_step1 Troubleshoot Step 1: - Check reactant purity - Verify stoichiometry - Ensure complete reaction check_step1->sol_step1 Yes sol_step2 Troubleshoot Step 2: - Ensure dry intermediate - Optimize temp/time - Avoid basic work-up check_step2->sol_step2 No purity_check Is final product pure? check_step2->purity_check Yes sol_step1->check_step2 sol_step2->purity_check purify Purify product: - Recrystallization - Column chromatography purity_check->purify No end Yield Optimized purity_check->end Yes purify->end

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Purification of N-Substituted Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-substituted maleimides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-substituted maleimides?

A1: The most common purification methods for N-substituted maleimides are recrystallization, column chromatography, and extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Recrystallization is often effective for removing unreacted starting materials and byproducts, while column chromatography is useful for separating the desired product from closely related impurities.[1][2][3]

Q2: What are the typical impurities found in crude N-substituted maleimide products?

A2: Common impurities include the unreacted N-substituted maleamic acid, residual reagents from the cyclodehydration step (e.g., acetic anhydride, sodium acetate), and polymeric byproducts formed by the polymerization of the maleimide.[2][4][5] Additionally, hydrolysis of the maleimide ring can lead to the formation of the corresponding maleamic acid, which can be a significant impurity if the compound is exposed to aqueous conditions, especially at neutral to basic pH.[6][7][8]

Q3: My N-substituted maleimide appears to be degrading during purification. What could be the cause?

A3: N-substituted maleimides are susceptible to hydrolysis, where the maleimide ring opens to form the corresponding maleamic acid. This process is accelerated by the presence of water and is pH-dependent, with stability being lowest at higher pH values.[7][8] Elevated temperatures can also promote degradation and polymerization.[2] It is crucial to use anhydrous solvents and avoid prolonged exposure to basic or highly aqueous environments during purification.

Q4: Can I use water to wash my crude N-substituted maleimide during workup?

A4: While washing with ice-cold water can be used to remove water-soluble impurities like sodium acetate and residual acetic anhydride, prolonged contact should be avoided to minimize hydrolysis of the maleimide ring.[4] If an aqueous wash is necessary, it should be performed quickly with cold water, and the organic layer should be promptly dried over an anhydrous salt like sodium sulfate.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
Product is too soluble in the chosen solvent. Select a solvent in which the maleimide has high solubility at elevated temperatures but low solubility at room temperature or below. Common recrystallization solvents include cyclohexane, ethanol, and isopropanol.[1][9] A solvent screening is recommended.
Co-precipitation of impurities. If the crude product is highly impure, consider a preliminary purification step such as an extraction or a quick filtration through a silica plug before recrystallization.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely.
Incomplete crystallization. After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.
Problem 2: Product is an Oil or Fails to Crystallize
Possible Cause Suggested Solution
Presence of significant impurities. High levels of impurities can inhibit crystallization. Purify the crude product using column chromatography before attempting recrystallization.
Occluded solvent. Certain solvents can become trapped within the crystal lattice, leading to a lower melting point or an oily appearance.[1] Try recrystallizing from a different solvent. Drying under high vacuum may also help remove residual solvent.
Product is inherently a low-melting solid or an oil. If the N-substituted maleimide has a low melting point, purification by column chromatography followed by removal of the solvent under high vacuum is the preferred method.
Problem 3: Product Contaminated with Starting Maleamic Acid
Possible Cause Suggested Solution
Incomplete cyclodehydration reaction. Ensure the cyclodehydration reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.
Hydrolysis of the maleimide during workup or purification. Avoid prolonged exposure to water, especially under neutral or basic conditions. Use anhydrous solvents for chromatography and workup. An acidic wash (e.g., dilute HCl) during the workup can help remove the more polar maleamic acid, but care must be taken to avoid acid-catalyzed hydrolysis of the maleimide.
Insufficient purification. Maleamic acids are generally more polar than their corresponding maleimides. Use column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate) to effectively separate the two compounds.[3]

Quantitative Data

Table 1: Purity and Yield of N-Substituted Maleimides After Purification

N-Substituent Purification Method Solvent/Eluent Yield (%) Purity (%)
PhenylSilica Gel Column, Recrystallization, DistillationNon-polar solvent for column>98[2]
p-NitrophenylRecrystallizationCyclohexane93-
p-MethoxyphenylRecrystallizationAbsolute ethanol, then cyclohexane53-
BenzylRecrystallizationCyclohexane36-
4-chlorophenylRecrystallizationEthanol70-73-

Table 2: Stability of N-Substituted Maleimides (Hydrolysis Half-life)

N-Substituent Conditions Half-life (t½)
AlkylpH 7.4, 37°C27 hours
ArylpH 7.4, 37°C1.5 hours
FluorophenylpH 7.4, 37°C0.7 hours (42 minutes)

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude N-substituted maleimide in a minimum amount of a suitable hot solvent (e.g., cyclohexane, ethanol).[1][4][9]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).[3]

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Elute the column with the chosen solvent system. The less polar N-substituted maleimide will typically elute before the more polar maleamic acid and other polar impurities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-substituted maleimide.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude N-Substituted Maleimide Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Extraction Aqueous Extraction Crude_Product->Extraction Purity_Check Purity Check (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Extraction->Purity_Check Pure_Product Pure N-Substituted Maleimide Purity_Check->Pure_Product

Caption: General workflow for the purification of N-substituted maleimides.

Troubleshooting_Low_Yield Start Low Purification Yield? Impurity_Check Is the crude product highly impure? Start->Impurity_Check Solubility_Check Is the product soluble in cold solvent? Impurity_Check->Solubility_Check No Pre_Purify Perform pre-purification (e.g., extraction) Impurity_Check->Pre_Purify Yes Hydrolysis_Check Was the product exposed to water/high pH? Solubility_Check->Hydrolysis_Check No Change_Solvent Change recrystallization solvent Solubility_Check->Change_Solvent Yes Control_Conditions Use anhydrous solvents and control pH Hydrolysis_Check->Control_Conditions Yes Re_evaluate Re-evaluate purification strategy Hydrolysis_Check->Re_evaluate No Pre_Purify->Re_evaluate Change_Solvent->Re_evaluate Control_Conditions->Re_evaluate

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an N-aryl maleimide, is predicted to have low solubility in aqueous buffers. This is due to the presence of the hydrophobic chloro- and fluoro-substituted phenyl ring. Structurally similar N-aryl acrylamides have demonstrated poor solubility in semi-aqueous media (<1 mM).[1] Therefore, it is anticipated that this compound will require solubility enhancement strategies for most in vitro biological assays.

Q2: What are the initial signs of solubility problems in my experiment?

A2: You may be experiencing solubility issues if you observe any of the following:

  • Precipitate Formation: Visible solid particles in your stock solution or final assay buffer.

  • Cloudiness or Turbidity: The solution appears hazy or milky.

  • Inconsistent Results: High variability between replicate experiments.

  • Non-linear Concentration-Response Curves: The biological activity does not correlate linearly with the compound concentration.

  • Low Potency: The compound appears less active than expected, which could be due to the actual concentration in solution being lower than the nominal concentration.

Q3: How can I prepare a stock solution of this compound?

A3: Due to its predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent.

  • Recommended Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Acetonitrile

  • General Protocol for Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Add the appropriate volume of the chosen organic solvent to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Vortex and/or sonicate the mixture until the compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: The compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This is a common issue for poorly soluble compounds. The following strategies can help overcome this problem.

Troubleshooting Guide: Enhancing Aqueous Solubility

Method 1: Utilizing Organic Co-solvents

The addition of a water-miscible organic solvent to the aqueous buffer can significantly increase the solubility of hydrophobic compounds.

Recommended Co-solvents:

  • Acetonitrile

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 300 (PEG 300)

Experimental Protocol: Co-solvent Optimization

  • Prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v). For N-aryl maleimides, starting with up to 20% acetonitrile has been shown to be effective.[1]

  • Add a small aliquot of your high-concentration organic stock solution to each co-solvent buffer to reach the desired final compound concentration.

  • Visually inspect for any precipitation or cloudiness immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • If available, use techniques like nephelometry or dynamic light scattering for a more quantitative assessment of solubility.

  • Important: Always run a vehicle control with the same concentration of the co-solvent to assess its effect on the biological assay.

Decision-Making Workflow for Co-solvent Selection

co_solvent_workflow start Precipitation Observed select_cosolvent Select Potential Co-solvents (e.g., Acetonitrile, Ethanol) start->select_cosolvent prepare_buffers Prepare Aqueous Buffers with a Range of Co-solvent Concentrations (1-20%) select_cosolvent->prepare_buffers add_compound Add Compound Stock Solution to Buffers prepare_buffers->add_compound observe Visually Inspect for Precipitation/Turbidity add_compound->observe no_precipitate No Precipitation observe->no_precipitate Clear Solution precipitate Precipitation observe->precipitate Cloudy/Precipitate test_vehicle Test Vehicle Control in Assay no_precipitate->test_vehicle increase_concentration Increase Co-solvent Concentration precipitate->increase_concentration increase_concentration->prepare_buffers proceed Proceed with Experiment test_vehicle->proceed

Caption: Workflow for selecting and optimizing a co-solvent.

Method 2: Employing Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Recommended Surfactants:

SurfactantTypeTypical Concentration Range
Polysorbate 20 (Tween® 20)Non-ionic0.01% - 0.1% (v/v)
Polysorbate 80 (Tween® 80)Non-ionic0.01% - 0.1% (v/v)
Cremophor® ELNon-ionic0.1% - 1% (v/v)

Experimental Protocol: Surfactant Screening

  • Prepare your aqueous buffer containing various concentrations of the selected surfactant.

  • Add the compound stock solution to the surfactant-containing buffers.

  • Mix thoroughly and observe for any signs of insolubility.

  • Caution: Surfactants can interfere with certain biological assays. Always include a surfactant-only control.

Method 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Recommended Cyclodextrins:

CyclodextrinKey Feature
β-CyclodextrinStandard, lower cost
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, low toxicity

Experimental Protocol: Cyclodextrin Formulation

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-10% w/v).

  • Add the compound stock solution to the cyclodextrin solutions.

  • Vortex or sonicate to facilitate complex formation.

  • Visually and/or instrumentally assess the solubility.

Solubility Enhancement Strategies Comparison

StrategyAdvantagesDisadvantages
Co-solvents Simple to implement, effective for many compounds.May affect protein stability and enzyme activity at higher concentrations.
Surfactants Effective at low concentrations.Can interfere with assays, may cause cell lysis.
Cyclodextrins Generally low toxicity, can improve bioavailability.May not be effective for all compounds, can be more expensive.

Stability Considerations

Q5: Is this compound stable in aqueous buffers?

A5: The maleimide group in N-substituted maleimides can be susceptible to hydrolysis, which involves the opening of the pyrrole-2,5-dione ring to form a maleamic acid.[2] The rate of hydrolysis is dependent on the pH and temperature of the solution. It is advisable to prepare fresh dilutions of the compound in aqueous buffer for each experiment and to minimize the time the compound spends in aqueous solution before use. Studies on N-phenylmaleimide have shown that it can undergo hydrolysis.[3]

Signaling Pathway of Maleimide Hydrolysis

maleimide_hydrolysis maleimide 1-(3-Chloro-4-fluorophenyl)- 1H-pyrrole-2,5-dione (Stable) hydrolysis Hydrolysis (H₂O, pH dependent) maleimide->hydrolysis maleamic_acid Corresponding Maleamic Acid (Ring-opened, Inactive) hydrolysis->maleamic_acid

Caption: Hydrolytic degradation pathway of the maleimide ring.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the solubility of a compound when an organic stock solution is added to an aqueous buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions from the stock solution in DMSO.

  • Add 2 µL of each dilution to 98 µL of the desired aqueous buffer in a 96-well plate.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of the solid compound in an aqueous buffer.

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a glass vial.

  • Seal the vial and agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

Preventing degradation of the maleimide ring in "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the maleimide ring in "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione".

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the maleimide ring of "this compound"?

A1: The maleimide ring is susceptible to two main degradation pathways:

  • Hydrolysis: This involves the addition of a water molecule across one of the carbonyl bonds of the maleimide ring, leading to the formation of a non-reactive maleamic acid derivative.[1][2] This ring-opening reaction is irreversible and results in a complete loss of reactivity towards thiols.[1][2] The presence of an N-aryl group, such as the 3-chloro-4-fluorophenyl group, can make the maleimide ring more susceptible to hydrolysis compared to N-alkyl maleimides.[3][4]

  • Retro-Michael Reaction (Thiol Exchange): After conjugation with a thiol-containing molecule (e.g., a cysteine residue on a protein), the resulting thiosuccinimide linkage can undergo a reversible retro-Michael reaction.[5][6] This reaction breaks the thioether bond, reforming the maleimide and the thiol. In a biological environment rich in other thiols like glutathione, the released maleimide can react with these competing thiols, leading to deconjugation and potential off-target effects.[5][6]

Q2: How does pH affect the stability of the maleimide ring?

A2: pH is a critical factor influencing the stability of the maleimide ring, both before and after conjugation.

  • Pre-conjugation: The maleimide ring is most stable at a slightly acidic to neutral pH (6.5-7.5).[1][7] Above pH 7.5, the rate of hydrolysis increases significantly, leading to the formation of the inactive maleamic acid.[5][7] Below pH 6.5, the rate of the desired conjugation reaction with thiols decreases because the thiol group is predominantly in its protonated form and less nucleophilic.[1][5]

  • Post-conjugation: The stability of the thiosuccinimide linkage is also pH-dependent. The retro-Michael reaction is base-catalyzed, meaning that at a higher pH, the rate of deconjugation can increase.[5] However, a controlled increase in pH (e.g., to 8.0-9.2) can be intentionally used after conjugation to induce hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[5][7]

Q3: What are the optimal storage conditions for "this compound"?

A3: Proper storage is crucial to maintain the reactivity of the maleimide compound.

FormatTemperatureDurationAtmosphere & LightSolvent
Powder -20°C[7]Up to 12 months[7]Desiccated, protected from light[7]N/A
Stock Solution -20°C[7]Up to 1 month[7]Protected from light[7]Anhydrous DMSO or DMF[7]
-80°C[7]Up to 6 months[7]Protected from light[7]Anhydrous DMSO or DMF[7]
Aqueous Solution 4°CNot recommended; use immediately[7]N/ABuffer pH 6.0-6.5 for short periods[7]

Q4: My conjugation yield is low. What are the possible causes related to maleimide degradation?

A4: Low conjugation yield can be attributed to several factors related to the stability of the maleimide:

  • Hydrolysis of the Maleimide: If the maleimide has been improperly stored or handled in aqueous solutions at a pH above 7.5, it may have hydrolyzed to the unreactive maleamic acid.[1][7]

  • Oxidation of Thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.[7]

  • Incorrect pH of Reaction Buffer: The pH of the reaction buffer should be between 6.5 and 7.5 for optimal conjugation.[1][7]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no conjugation Hydrolysis of the maleimide reagent. - Prepare fresh stock solutions of the maleimide in anhydrous DMSO or DMF.[7] - Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] - Ensure the reaction buffer pH is between 6.5 and 7.5.[1][7]
Oxidation of thiols in the target molecule. - Consider reducing disulfide bonds in your protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). - If using DTT (dithiothreitol), ensure it is removed before adding the maleimide reagent, as it will compete for the reaction. - Degas buffers to minimize oxidation.[7]
Conjugate is unstable and shows loss of payload over time. Retro-Michael reaction (thiol exchange). - After conjugation and purification, consider intentionally hydrolyzing the thiosuccinimide ring to form a stable ring-opened product by incubating the conjugate in a buffer at a slightly elevated pH (e.g., 8.0-9.2).[7]
Formation of unexpected byproducts. Thiazine rearrangement. - This side reaction can occur when conjugating to an N-terminal cysteine.[8][9] To minimize this, perform the conjugation at a more acidic pH (around 5.0) or acetylate the N-terminal cysteine.[7]

Experimental Protocols

Protocol 1: Assessment of Maleimide Hydrolytic Stability

Objective: To determine the rate of hydrolysis of "this compound" at different pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., phosphate buffers at pH 5.5, 7.4, and 8.6).[4]

  • Prepare Maleimide Solution: Prepare a stock solution of the maleimide compound in anhydrous DMSO.

  • Initiate Hydrolysis: Dilute the maleimide stock solution into each of the prepared buffers to a final concentration of approximately 1 nM.[4]

  • Incubation: Incubate the samples at a constant temperature (e.g., 22°C or 37°C).[4]

  • Sample Analysis: At various time points, take aliquots from each sample and analyze the concentration of the remaining intact maleimide using reverse-phase HPLC. Due to the rapid hydrolysis at higher pH, it may be necessary to quench the reaction by diluting the aliquot into a buffer at a lower pH (e.g., 5.5) and storing it at 0°C until analysis.[4]

  • Data Analysis: Plot the concentration of the intact maleimide versus time for each pH and calculate the half-life of hydrolysis.

Protocol 2: Evaluation of Conjugate Stability (Thiol Exchange)

Objective: To assess the stability of the thiosuccinimide linkage in the presence of a competing thiol.

Methodology:

  • Prepare the Conjugate: Synthesize the conjugate by reacting "this compound" with a thiol-containing molecule (e.g., N-acetyl-L-cysteine or a model peptide). Purify the conjugate to remove any unreacted starting materials.

  • Incubation with Competing Thiol: Incubate the purified conjugate in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as glutathione (GSH), to mimic a biological environment.[5]

  • Sample Analysis: At various time points, analyze the reaction mixture by HPLC or mass spectrometry to monitor the decrease in the concentration of the intact conjugate and the formation of the exchanged product (e.g., the glutathione adduct).[6]

  • Data Analysis: Determine the rate of deconjugation by plotting the percentage of intact conjugate remaining over time.

Visualizations

cluster_degradation Degradation Pathways of the Maleimide Ring Maleimide 1-(3-Chloro-4-fluorophenyl)- 1H-pyrrole-2,5-dione Hydrolysis Maleamic Acid (Inactive) Maleimide->Hydrolysis H₂O, pH > 7.5 Conjugate Thiosuccinimide Conjugate Maleimide->Conjugate + Thiol (R-SH) pH 6.5-7.5 Thiol Thiol (R-SH) RingOpened Stable Ring-Opened Conjugate Conjugate->RingOpened Hydrolysis (pH > 8.0) RetroMichael Retro-Michael Reaction Conjugate->RetroMichael Base-catalyzed RetroMichael->Maleimide RetroMichael->Thiol ThiolExchange Thiol Exchange Product RetroMichael->ThiolExchange + Competing Thiol CompThiol Competing Thiol (e.g., Glutathione) CompThiol->ThiolExchange cluster_workflow Experimental Workflow for Conjugate Stability Assessment Start Start Conjugation Conjugate Maleimide to Thiol-Molecule Start->Conjugation Purification Purify Conjugate Conjugation->Purification Incubation Incubate with Competing Thiol (e.g., GSH) Purification->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Analysis Analyze by HPLC or Mass Spectrometry Sampling->Analysis Data Determine Rate of Deconjugation Analysis->Data End End Data->End

References

Optimizing reaction conditions for N-phenylmaleimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenylmaleimide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing N-phenylmaleimide?

The most common methods for synthesizing N-phenylmaleimide are a two-step process and a one-step process.[1][2]

  • Two-Step Synthesis: This is a classic and widely used method. It involves two sequential reactions:

    • Amide Formation: Maleic anhydride reacts with aniline at room temperature to form an intermediate, N-phenylmaleanilic acid.[3][4]

    • Cyclization (Dehydration): The N-phenylmaleanilic acid is then cyclized to N-phenylmaleimide by heating in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst like sodium acetate.[3][5]

  • One-Step Synthesis: This method involves the direct reaction of maleic anhydride with aniline at an elevated temperature in a suitable solvent, often with a catalyst like p-toluenesulfonic acid.[6][7] This approach is often more atom-economical.[1]

Q2: How do I choose between the one-step and two-step synthesis methods?

The choice between the one-step and two-step methods depends on factors such as available equipment, desired purity, and scale of the reaction.

  • The two-step method is often preferred in a laboratory setting as the intermediate, N-phenylmaleanilic acid, can be isolated and purified, potentially leading to a purer final product.[5]

  • The one-step method can be more efficient for larger-scale industrial production as it combines two reaction steps into one, saving time and resources.[6][7]

Q3: What is the role of acetic anhydride and sodium acetate in the two-step synthesis?

In the second step of the two-step synthesis, acetic anhydride serves as the dehydrating agent, removing the water molecule formed during the cyclization of N-phenylmaleanilic acid to form the imide ring.[5][8] Sodium acetate acts as a catalyst for this dehydration reaction.[1][5]

Q4: Can I use other catalysts for the synthesis?

Yes, other acid catalysts can be used, particularly in the one-step synthesis. For instance, p-toluenesulfonic acid is an effective catalyst.[6] Some methods also mention the use of phosphoric acid.[9] The choice of catalyst can influence reaction time and temperature.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. The product, N-phenylmaleimide, will have a different retention factor (Rf) than the starting materials.[10]

Troubleshooting Guide

Issue 1: Low or No Yield of N-phenylmaleimide
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is heated at the appropriate temperature for a sufficient duration. For the cyclization step in the two-step method, heating at 60-70°C for 60 minutes is a common protocol.[1][3] One-step methods may require higher temperatures of 110-160°C.[6] - Check Catalyst: Ensure the correct catalyst is used and in the appropriate amount. For the two-step method, anhydrous sodium acetate is crucial.[1][5] For the one-step method, p-toluenesulfonic acid can be used at about 0.5-4% by weight relative to maleic anhydride.[6]
Suboptimal Starting Materials - Purity of Reactants: Use pure starting materials. Impurities in maleic anhydride or aniline can lead to side reactions and lower yields.[11] - Anhydrous Conditions: For the cyclization step, ensure anhydrous conditions are maintained, as the presence of water can inhibit the dehydration reaction. Use anhydrous sodium acetate and acetic anhydride.[1][5]
Product Loss During Workup - Precipitation and Filtration: When precipitating the product in water, use ice-cold water to minimize its solubility and maximize recovery.[5] Ensure thorough transfer of the product during filtration.
Side Reactions - Isomerization: The acid catalyst can promote the isomerization of maleanilic acid to fumaranilic acid, which does not cyclize to N-phenylmaleimide.[6] Using a slight excess of maleic anhydride can sometimes help reduce side reactions.[6]
Issue 2: Impure Product (Incorrect Color, Broad Melting Point)
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials or Intermediates - Incomplete Cyclization: A common impurity is the N-phenylmaleanilic acid intermediate, especially if the cyclization step is incomplete.[11] Ensure adequate heating time and temperature for the cyclization. - Washing: Wash the crude product with a solution of sodium bicarbonate or potassium carbonate to remove acidic impurities like unreacted maleic anhydride and N-phenylmaleanilic acid.[11][12]
Side Products - Polymerization: N-phenylmaleimide can potentially polymerize at high temperatures. Avoid unnecessarily high reaction temperatures or prolonged heating.[13] - Color: The product should be a canary-yellow crystalline solid.[5] A brownish or grey color may indicate impurities.[10] Purification by recrystallization or treatment with activated charcoal can improve the color.[10]
Residual Solvent - Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent from the reaction or recrystallization.[13]

Experimental Protocols

Two-Step Synthesis of N-phenylmaleimide

This protocol is adapted from a well-established procedure.[5]

Step 1: Synthesis of N-phenylmaleanilic acid

  • In a suitable flask, dissolve maleic anhydride in diethyl ether.

  • Slowly add a solution of aniline in diethyl ether to the maleic anhydride solution while stirring.

  • A thick suspension will form. Continue stirring at room temperature for about 1 hour.

  • Cool the mixture in an ice bath.

  • Collect the N-phenylmaleanilic acid precipitate by suction filtration. The product is typically a cream-colored powder and can be used in the next step without further purification.

Step 2: Synthesis of N-phenylmaleimide

  • In a flask, combine acetic anhydride and anhydrous sodium acetate.

  • Add the N-phenylmaleanilic acid obtained from the previous step.

  • Heat the mixture gently on a steam bath with swirling for about 30 minutes to dissolve the suspension.

  • Cool the reaction mixture to near room temperature and then pour it into ice-cold water.

  • Collect the precipitated N-phenylmaleimide by suction filtration.

  • Wash the product with cold water and then with a small amount of cold petroleum ether.

  • Recrystallize the crude product from a suitable solvent like cyclohexane or ethanol to obtain pure, yellow, needle-like crystals.[1][5]

Data Presentation

Table 1: Reaction Conditions for N-phenylmaleimide Synthesis
Parameter Two-Step Method (Cyclization) One-Step Method
Reactants N-phenylmaleanilic acid, Acetic AnhydrideMaleic Anhydride, Aniline
Catalyst Anhydrous Sodium Acetate[1][5]p-Toluenesulfonic Acid[6]
Solvent (Acetic Anhydride acts as solvent)Water-immiscible organic solvent (e.g., Toluene)[6][7]
Temperature 60 - 90°C[1][3]110 - 160°C[6]
Reaction Time 30 - 60 minutes[1][5]30 - 150 minutes[7]
Typical Yield 70 - 80%[5]> 86%[6]

Visualizations

experimental_workflow cluster_step1 Step 1: N-phenylmaleanilic acid Synthesis cluster_step2 Step 2: N-phenylmaleimide Synthesis (Cyclization) start Maleic Anhydride + Aniline in Ether stir Stir at Room Temperature (1 hour) start->stir Reaction cool Cool in Ice Bath stir->cool filter1 Suction Filtration cool->filter1 intermediate N-phenylmaleanilic acid (cream-colored powder) filter1->intermediate heat Add Intermediate & Heat (30 min) intermediate->heat mix Acetic Anhydride + Anhydrous Sodium Acetate mix->heat precipitate Pour into Ice Water heat->precipitate filter2 Suction Filtration precipitate->filter2 wash Wash with Water & Petroleum Ether filter2->wash recrystallize Recrystallize from Cyclohexane wash->recrystallize product N-phenylmaleimide (yellow needles) recrystallize->product

Caption: Workflow for the two-step synthesis of N-phenylmaleimide.

troubleshooting_guide start Problem: Low Yield or Impure Product cause1 Incomplete Reaction? start->cause1 cause2 Impure Reactants? start->cause2 cause3 Loss During Workup? start->cause3 cause4 Side Reactions? start->cause4 cause1->cause2 No solution1 Check Reaction Time, Temperature & Catalyst cause1->solution1 Yes cause2->cause3 No solution2 Use Pure Starting Materials & Anhydrous Conditions cause2->solution2 Yes cause3->cause4 No solution3 Use Ice-Cold Water for Precipitation & Careful Filtration cause3->solution3 Yes solution4 Adjust Reactant Ratio, Control Temperature cause4->solution4 Yes end_node Improved Yield & Purity solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting logic for N-phenylmaleimide synthesis.

References

Troubleshooting common side reactions in maleimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general two-step process for synthesizing N-substituted maleimides?

A1: The most common method for synthesizing N-substituted maleimides involves a two-step process. First, maleic anhydride is reacted with a primary amine to form an N-substituted maleamic acid intermediate. This is typically an exothermic reaction performed at room temperature. In the second step, the maleamic acid is cyclized through dehydration to form the final maleimide product. This cyclization usually requires a dehydrating agent and often involves heating.

Q2: My maleamic acid intermediate is not precipitating as a solid. What should I do?

A2: If your maleamic acid "oils out" or remains in solution instead of precipitating, it can be due to several factors, including the inherent properties of the product (low melting point) or the presence of impurities.[1] To address this, you can try returning the mixture to the heat source and adding a bit more solvent, then allowing it to cool again slowly.[1] Seeding the solution with a small crystal of the desired product, if available, can also induce crystallization. If these methods fail, you may need to proceed with the cyclization step assuming the maleamic acid is in solution, though this may require adjustments to the protocol and could impact the final purity.

Q3: What are the most common side reactions during the cyclization of maleamic acid?

A3: The primary side reactions during the dehydration and cyclization of maleamic acid are the formation of the isomeric product, isomaleimide, and polymerization of the maleimide product. The formation of isomaleimide is often kinetically favored, while the desired maleimide is the thermodynamically more stable product.[2][3] Polymerization can occur, especially at elevated temperatures, leading to a lower yield of the desired monomeric maleimide.[4]

Q4: My final maleimide product is discolored (e.g., yellow, purple, or black). What causes this and how can I purify it?

A4: Discoloration in the final maleimide product can arise from impurities in the starting materials or from side reactions during the synthesis, particularly at high temperatures. Crude maleimide products from aliphatic amines, when synthesized using acetic anhydride and sodium acetate, can sometimes be dark purple or black.[5] Purification can typically be achieved by recrystallization from a suitable solvent, such as cyclohexane for N-phenylmaleimide, which yields canary-yellow needles.[6] Column chromatography is another effective purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Maleimide Incomplete formation of maleamic acid: The initial reaction between maleic anhydride and the amine may not have gone to completion.Ensure equimolar amounts of maleic anhydride and amine are used. The reaction is often quantitative at room temperature.
Incomplete cyclization of maleamic acid: The dehydration step may be inefficient.Increase the reaction time or temperature for the cyclization step. Consider using a more potent dehydrating agent (see table below). Use of an azeotropic solvent to remove water can also drive the reaction to completion.[4]
Polymerization of the maleimide product: High temperatures during cyclization or distillation can lead to polymerization.Perform the cyclization at the lowest effective temperature. If distillation is used for purification, perform it under vacuum to lower the boiling point.
Side reaction forming isomaleimide: The reaction conditions may favor the kinetic product (isomaleimide) over the thermodynamic product (maleimide).[2][3]Heating the reaction mixture can help isomerize the isomaleimide to the more stable maleimide. The choice of dehydrating agent and solvent can also influence the product ratio.
Product is an Oil, Not a Solid Low melting point of the maleamic acid or maleimide: Some N-substituted maleimides, particularly with alkyl chains, have low melting points.If the product is expected to be a solid, try adding a seed crystal to induce crystallization. If it is naturally an oil at room temperature, proceed with purification methods suitable for oils, such as column chromatography.
Presence of impurities: Impurities can lower the melting point of the product.Ensure the purity of starting materials. Purify the crude product using column chromatography or recrystallization.
Difficulty in Purifying the Product Contamination with starting materials or byproducts: Unreacted maleamic acid, isomaleimide, or polymerized product can co-purify with the desired maleimide.Utilize HPLC or column chromatography for separation. Monitor the fractions by TLC or HPLC to isolate the pure product. Recrystallization may also be effective if the impurities have significantly different solubilities.
Thermal instability of the product: The maleimide may be degrading during purification.Use milder purification techniques. For example, opt for column chromatography at room temperature instead of distillation.

Quantitative Data on Dehydrating Agents for Maleamic Acid Cyclization

The choice of dehydrating agent can significantly impact the yield and purity of the final maleimide product. Below is a summary of common dehydrating agents and their typical reaction conditions.

Dehydrating Agent Catalyst/Co-reagent Solvent Temperature Typical Yield Notes
Acetic AnhydrideSodium AcetateAcetic Anhydride80-100 °C75-80% for N-phenylmaleimide[6]A classic and widely used method. Excess acetic anhydride needs to be quenched during workup.[7]
p-Toluenesulfonic AcidNoneTolueneRefluxGood to excellentAllows for azeotropic removal of water.[8]
Trifluoroacetic AnhydrideTriethylamineDichloromethaneRoom TemperatureGood to excellentA more reactive and effective dehydrating agent, allowing for milder reaction conditions.[2]
Dicyclohexylcarbodiimide (DCC)NoneDichloromethane or THFRoom TemperatureVariableA common dehydrating agent, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[5]
Methanesulfonyl ChlorideTriethylamineDichloromethane0 °C to Room TemperatureGood to excellentCan be used for the selective synthesis of isomaleimides under certain conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylmaleimide

This protocol is a two-step synthesis of N-phenylmaleimide from maleic anhydride and aniline.

Step 1: Synthesis of N-Phenylmaleamic Acid (Maleanilic Acid)

  • In a flask equipped with a stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous ethyl ether.

  • Slowly add a solution of aniline (1.0 eq) in ethyl ether to the stirred maleic anhydride solution.

  • A thick suspension will form. Continue stirring at room temperature for 1 hour.

  • Cool the mixture in an ice bath and collect the precipitated N-phenylmaleamic acid by suction filtration.

  • The product is a cream-colored powder and can be used in the next step without further purification. The expected yield is typically high (97-98%).[6]

Step 2: Cyclization to N-Phenylmaleimide

  • In a separate flask, add anhydrous sodium acetate (0.5-1.0 eq) to acetic anhydride.

  • Add the N-phenylmaleamic acid from the previous step to this mixture.

  • Heat the suspension on a steam bath with swirling for approximately 30 minutes until the solid dissolves.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-phenylmaleimide.

  • Collect the product by suction filtration and wash with cold water.

  • The crude product can be recrystallized from cyclohexane to yield pure N-phenylmaleimide as canary-yellow needles. The expected yield is around 75-80%.[6]

Protocol 2: Characterization of Maleimide Synthesis by HPLC

This protocol can be used to monitor the progress of the maleimide synthesis and to assess the purity of the final product.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Detection: Monitor the absorbance at a wavelength where the starting materials and products have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile/water mixture) before injection.

Expected Elution Order: Maleamic acid is more polar and will typically elute earlier than the corresponding maleimide. Isomaleimide may have a similar retention time to maleimide, and MS detection may be necessary for unambiguous identification if the peaks overlap.

Protocol 3: Characterization by 1H NMR Spectroscopy

1H NMR is a powerful tool to distinguish between the maleamic acid, maleimide, and isomaleimide.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are commonly used.

  • N-Phenylmaleamic Acid: In DMSO-d6, the vinyl protons typically appear as two doublets between 6.2 and 6.5 ppm. The amide and carboxylic acid protons will also be visible.

  • N-Phenylmaleimide: The two vinyl protons are equivalent and appear as a singlet at approximately 7.1 ppm in CDCl3.

  • N-Phenylisomaleimide: The vinyl protons are not equivalent and will appear as two doublets.

Visualizations

Maleimide_Synthesis_Pathway MA Maleic Anhydride MAA N-Substituted Maleamic Acid MA->MAA Step 1: Amidation (Room Temp) Amine Primary Amine (R-NH2) Amine->MAA Maleimide N-Substituted Maleimide MAA->Maleimide Step 2: Dehydration/Cyclization (Heat, Dehydrating Agent) Isomaleimide Isomaleimide (Side Product) MAA->Isomaleimide Kinetic Pathway Polymer Polymerized Product (Side Product) Maleimide->Polymer Polymerization (High Temp) Isomaleimide->Maleimide Isomerization (Heat)

Caption: General reaction pathway for the synthesis of N-substituted maleimides.

Troubleshooting_Low_Yield Start Low Yield of Maleimide Check_Step1 Check Step 1: Maleamic Acid Formation Start->Check_Step1 Check_Step2 Check Step 2: Cyclization Check_Step1->Check_Step2 Complete Sol_Step1 Ensure equimolar reactants. Verify amine purity. Check_Step1->Sol_Step1 Incomplete? Check_Side_Reactions Investigate Side Reactions Check_Step2->Check_Side_Reactions Complete Sol_Step2 Increase reaction time/temp. Use stronger dehydrating agent. Use azeotropic distillation. Check_Step2->Sol_Step2 Incomplete? Sol_Polymer Lower reaction temperature. Use vacuum distillation for purification. Check_Side_Reactions->Sol_Polymer Polymerization observed? Sol_Isomer Heat to encourage isomerization to maleimide. Optimize dehydrating agent/solvent. Check_Side_Reactions->Sol_Isomer Isomaleimide detected?

Caption: Troubleshooting workflow for low yield in maleimide synthesis.

References

Technical Support Center: Enhancing the Long-Term Storage Stability of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the long-term storage and stability of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione".

Troubleshooting Guides and FAQs

Question 1: What are the primary factors that can cause the degradation of this compound during long-term storage?

Answer: The primary factors contributing to the degradation of this compound are exposure to moisture, elevated temperatures, and light. The maleimide ring is susceptible to hydrolysis, which is accelerated by the presence of water. The electron-withdrawing nature of the chloro- and fluoro- substituents on the phenyl ring can influence the rate of this degradation.[1][2]

Question 2: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored compound. What could be the cause?

Answer: Changes in physical appearance, such as discoloration or clumping, are often indicators of chemical degradation or moisture absorption. Clumping suggests the compound is hygroscopic and has absorbed environmental moisture.[3] A color change may indicate the formation of degradation products due to hydrolysis, oxidation, or photodegradation. It is recommended to re-analyze the material to assess its purity.

Question 3: What are the recommended storage conditions to ensure the long-term stability of this compound?

Answer: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The use of a desiccated environment or storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize exposure to moisture and oxygen.

Question 4: Are there any specific chemical stabilizers that can be added to enhance the stability of this compound in a formulation?

Answer: While specific stabilizers for this exact compound are not extensively documented in publicly available literature, general strategies for stabilizing moisture-sensitive and oxidatively labile compounds can be applied. For solid formulations, co-processing with non-hygroscopic excipients can help mitigate moisture uptake.[2] In solution, the use of antioxidants or radical scavengers may be considered if oxidation is a concern, though hydrolysis is the more anticipated degradation pathway. The choice of any stabilizer would need to be carefully validated for compatibility and efficacy.

Question 5: How can I assess the stability of my stored this compound?

Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to assess the purity and degradation of the compound. A validated HPLC method can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity over time. Periodic testing of stored samples is recommended to monitor for any changes.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Influencing Factors
Degradation PathwayDescriptionKey Influencing Factors
Hydrolysis Cleavage of the pyrrole-2,5-dione (maleimide) ring by water to form a dicarboxylic acid derivative.Moisture/Humidity, Temperature, pH (in solution)
Photodegradation Degradation upon exposure to light, potentially leading to dimerization or other rearrangements.Light intensity and wavelength
Thermal Decomposition Degradation at elevated temperatures, which can lead to various breakdown products.Temperature
Oxidation Reaction with oxygen, which may be a concern for long-term storage in the presence of air.Oxygen, presence of oxidizing agents

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure the method can separate the main peak from all degradation products.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of the compound spiked into a placebo or blank matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol 2: Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and for developing a stability-indicating analytical method.[4][5][6][7]

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.

  • Incubate at 60 °C for a specified period (e.g., 24, 48 hours).

  • Neutralize the sample with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.

  • Incubate at room temperature for a specified period (e.g., 1, 4, 8 hours), as base hydrolysis is often rapid.

  • Neutralize the sample with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for a specified period (e.g., 24, 48 hours).

  • Analyze by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified period (e.g., 7 days).

  • Dissolve the stressed solid sample for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to UV and visible light (in a photostability chamber) for a specified duration (e.g., according to ICH Q1B guidelines).

  • Analyze the samples by HPLC.

Mandatory Visualizations

Degradation_Pathway Compound 1-(3-Chloro-4-fluorophenyl)- 1H-pyrrole-2,5-dione Hydrolysis_Product Ring-Opened Dicarboxylic Acid Derivative Compound->Hydrolysis_Product Moisture (H2O) Photo_Product Photodegradation Products (e.g., Dimers) Compound->Photo_Product Light (UV/Vis) Thermal_Product Thermal Degradation Products Compound->Thermal_Product Heat

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_storage Long-Term Storage cluster_testing Stability Testing Storage_Conditions Store at 2-8°C or -20°C Protect from light Use of desiccant Sample Take sample at pre-defined time points Storage_Conditions->Sample HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample->HPLC_Analysis Data_Evaluation Evaluate Purity and Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for long-term stability testing of the compound.

References

Technical Support Center: HPLC Analysis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is a suitable starting point for the analysis of this compound due to its aromatic and moderately polar nature.[1] A C18 column is a common choice for the stationary phase. The mobile phase can consist of a mixture of acetonitrile and a phosphate buffer, for example, 0.02 M potassium dihydrogen phosphate (KH2PO4) with the pH adjusted to 3.0 using phosphoric acid, in a gradient elution mode.[2] Detection is typically performed using a UV detector, with the wavelength set based on the compound's UV absorbance maximum.

Q2: I am observing significant peak tailing for my analyte. What are the common causes and how can I resolve this?

A2: Peak tailing is a common issue in HPLC, especially with aromatic and basic compounds, and can be caused by several factors:

  • Secondary Silanol Interactions: The analyte may interact with ionized silanol groups on the silica-based stationary phase, leading to tailing.[3] To mitigate this, consider using a mobile phase with a lower pH (e.g., pH 2-3) to suppress silanol ionization or using an end-capped column with low silanol activity.[4][5] Adding a basic modifier like triethylamine (TEA) to the mobile phase can also help by competing for the active silanol sites.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.[6] Try reducing the injection volume or diluting the sample.

  • Column Contamination: Residual sample components or contaminants on the column can cause asymmetrical peaks.[6] Regular column cleaning and proper storage are essential for maintaining performance.

Q3: My retention times are drifting. What could be the cause?

A3: Retention time drift can be caused by several factors:[7]

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.

  • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate composition.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Flow Rate Instability: Check the pump for any leaks or malfunctions.

Q4: I am seeing a noisy or drifting baseline. How can I troubleshoot this?

A4: A noisy or drifting baseline can interfere with accurate quantification. Common causes include:[6][8]

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase to remove any particulate matter.

  • Air Bubbles in the System: Degas the mobile phase before use and ensure there are no leaks in the system that could introduce air.

  • Detector Instability: Allow the detector lamp to warm up sufficiently. Check for any fluctuations in the lamp's output.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Table 1: Common HPLC Problems, Potential Causes, and Solutions
ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups.[3]Use a low pH mobile phase (pH 2-3) or an end-capped column.[5] Add a basic modifier like triethylamine (TEA) to the mobile phase.[5]
Column overload.[6]Reduce injection volume or sample concentration.
Column contamination.[6]Clean the column according to the manufacturer's instructions.
Retention Time Drift Inadequate column equilibration.[7]Increase equilibration time.
Mobile phase composition change.[7]Prepare fresh mobile phase.
Temperature fluctuations.[7]Use a column oven.
Noisy Baseline Contaminated mobile phase.[6]Use HPLC-grade solvents and filter the mobile phase.
Air bubbles in the system.[7]Degas the mobile phase and check for leaks.
Detector lamp issue.[7]Allow the lamp to warm up or replace if necessary.
High Backpressure Blocked column frit.Back-flush the column (if permitted by the manufacturer) or replace the frit.[3]
Particulate matter in the system.Filter samples and mobile phases. Use a guard column.[3]
Tubing blockage.Check and clear any blockages in the system tubing.
Split Peaks Sample solvent incompatible with mobile phase.[8]Dissolve the sample in the mobile phase.
Column void or channeling.Replace the column.
Contamination at the column inlet.[8]Clean the column inlet or use a guard column.

Experimental Protocol: Proposed RP-HPLC Method

This protocol outlines a starting point for the method development of this compound analysis. Optimization may be required based on experimental results.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (typically in the range of 220-280 nm for aromatic compounds)
Injection Volume 10 µL
Sample Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Drift? start->retention_time baseline Baseline Issues? start->baseline pressure Pressure Anomaly? start->pressure tailing Tailing? peak_shape->tailing Yes split Split? peak_shape->split No check_equilibration Check Column Equilibration retention_time->check_equilibration Yes check_contamination Check Mobile Phase Contamination (Use HPLC Grade Solvents) baseline->check_contamination Yes high_pressure High Pressure? pressure->high_pressure Yes low_pressure Low Pressure? pressure->low_pressure No check_silanol Check for Silanol Interactions (Lower pH, End-capped column) tailing->check_silanol check_solvent Check Sample Solvent (Dissolve in Mobile Phase) split->check_solvent check_overload Check for Column Overload (Dilute Sample) check_silanol->check_overload end Problem Resolved check_overload->end check_column_inlet Check Column Inlet (Clean/Replace Guard Column) check_solvent->check_column_inlet check_column_inlet->end check_mobile_phase Check Mobile Phase (Prepare Fresh) check_equilibration->check_mobile_phase check_temp Check Temperature Control check_mobile_phase->check_temp check_temp->end check_degassing Check Degassing check_contamination->check_degassing check_detector Check Detector Lamp check_degassing->check_detector check_detector->end check_blockage Check for Blockages (Frits, Tubing) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks check_blockage->end check_leaks->end

Caption: A workflow for troubleshooting common HPLC issues.

HPLC_Method_Development start Define Analytical Goal (Purity, Quantification) lit_search Literature Search & Compound Properties start->lit_search initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) lit_search->initial_conditions scouting_runs Perform Scouting Runs initial_conditions->scouting_runs optimization Method Optimization (Gradient, pH, Temperature) scouting_runs->optimization validation Method Validation (ICH Guidelines) optimization->validation final_method Finalized HPLC Method validation->final_method

Caption: Logical steps for HPLC method development.

References

Scaling up the synthesis of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" for preclinical studies. It provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process from commercially available starting materials.

Step 1: Synthesis of N-(3-Chloro-4-fluorophenyl)maleamic acid (Intermediate)

This step involves the acylation of 3-chloro-4-fluoroaniline with maleic anhydride.

  • Reaction Scheme:

    • 3-Chloro-4-fluoroaniline + Maleic Anhydride → N-(3-Chloro-4-fluorophenyl)maleamic acid

  • Procedure:

    • In a suitable reaction vessel, dissolve maleic anhydride (1.0 equivalent) in a solvent such as acetone or diethyl ether under stirring.

    • Prepare a solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in the same solvent.

    • Add the aniline solution dropwise to the maleic anhydride solution at room temperature. The reaction is exothermic, and a precipitate of the maleamic acid will begin to form.[1]

    • Continue stirring the resulting suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.[1]

    • Collect the solid product by vacuum filtration and wash it with cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • Dry the N-(3-Chloro-4-fluorophenyl)maleamic acid under vacuum. The product is typically of sufficient purity for the next step without further purification.[1]

Step 2: Synthesis of this compound (Final Product)

This step involves the dehydrative cyclization of the maleamic acid intermediate.

  • Reaction Scheme:

    • N-(3-Chloro-4-fluorophenyl)maleamic acid → this compound + H₂O

  • Procedure:

    • In a round-bottom flask, create a slurry of N-(3-Chloro-4-fluorophenyl)maleamic acid (1.0 equivalent) and anhydrous sodium acetate (0.1-0.2 equivalents) in acetic anhydride (used as both dehydrating agent and solvent).

    • Heat the mixture with stirring on a water bath or oil bath at 60-80°C for 1-2 hours. The reaction progress can be monitored by the change in color and dissolution of the solid.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water and then a small amount of a non-polar solvent like petroleum ether.[1]

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or cyclohexane, to yield the pure this compound.[1]

Process Workflow Diagram

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization to Maleimide A Dissolve Maleic Anhydride in Acetone B Add solution of 3-Chloro-4-fluoroaniline A->B C Stir at Room Temp (1-2 hours) B->C D Filter and Wash Intermediate C->D E Dry Intermediate: N-(3-Chloro-4-fluorophenyl)maleamic acid D->E F Slurry Intermediate with NaOAc in Acetic Anhydride E->F Proceed to Cyclization G Heat at 60-80°C (1-2 hours) F->G H Quench in Ice Water G->H I Filter and Wash Crude Product H->I J Recrystallize and Dry Final Product I->J

Caption: Experimental workflow for the two-step synthesis.

Data Presentation: Scale-Up Comparison

Scaling up the synthesis requires adjustments to reagents, solvent volumes, and reaction conditions to maintain efficiency and safety. The following table provides a representative comparison between a lab-scale synthesis and a hypothetical pilot-plant scale synthesis.

ParameterLab Scale (10 g Product)Pilot Scale (1 kg Product)Key Considerations for Scale-Up
Starting Materials
3-Chloro-4-fluoroaniline~7.3 g~730 gEnsure consistent purity of raw materials in bulk.
Maleic Anhydride~5.0 g~500 gMaterial may be hygroscopic; store properly.
Acetic Anhydride~50 mL~5 LExothermic reaction with water; handle with care.
Sodium Acetate~1.0 g~100 gEnsure it is anhydrous for optimal dehydration.
Reaction Conditions
Solvent Volume (Step 1)~100 mL~10 LEfficient stirring is critical to manage slurry viscosity.
Temperature ControlLab glassware, heating mantleJacketed reactor with precise temperature controlManage exotherms during aniline addition and heating.
Reaction Time1-2 hours per stepMay require longer heating/stirring timesMonitor reaction completion (e.g., by TLC, HPLC).
Work-Up & Purification
Quenching Volume (Water)~500 mL~50 LAddition rate must be controlled to manage heat.
FiltrationBuchner funnelNutsche filter or centrifugeLarger equipment needed for efficient solid-liquid separation.
Outcome
Typical Yield75-85%80-90% (Optimized)Process optimization can improve yield at scale.
Purity (Post-Recrystallization)>98%>99%Purity specifications are critical for preclinical use.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up.

Q1: The yield of the maleamic acid intermediate (Step 1) is low. What could be the cause?

  • A: Low yield in the first step is often due to impure starting materials or improper reaction conditions.

    • Purity of Aniline: Ensure the 3-chloro-4-fluoroaniline is of high purity. Aniline derivatives can oxidize and darken on storage, which can lead to side products.

    • Moisture: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which will not react with the aniline. Ensure all glassware and solvents are dry.

    • Incomplete Reaction: Although the reaction is typically fast, ensure sufficient stirring time (1-2 hours) for the slurry to fully form.

Q2: During the cyclization (Step 2), the reaction mixture turns very dark, and the final product is discolored. Why?

  • A: Dark coloration often indicates side reactions or decomposition, which can be caused by excessive heat or prolonged reaction times.

    • Temperature Control: Do not exceed the recommended temperature range (60-80°C). Overheating can lead to polymerization or decomposition of the maleimide product.

    • Reaction Time: Monitor the reaction by TLC. Once the starting maleamic acid is consumed, proceed to the work-up to avoid product degradation.

Q3: The final product purity is low after recrystallization. What are the likely impurities?

  • A: The most common impurities are unreacted maleamic acid, isoimide, and byproducts from side reactions.

    • Unreacted Maleamic Acid: This indicates incomplete cyclization. Ensure sufficient heating time and an adequate amount of acetic anhydride.

    • Isoimide Formation: The formation of the N-substituted isomaleimide is a known side reaction in maleimide synthesis. While acetic anhydride/sodium acetate conditions generally favor the maleimide, purification by recrystallization or silica gel chromatography may be needed to separate the isomers.

    • Acetic Acid/Anhydride Residue: Wash the filtered product thoroughly with cold water to remove any residual acetic acid or anhydride.

Q4: The product seems to be unstable in aqueous solutions during analysis or formulation. What is happening?

  • A: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH. The hydrolysis opens the ring to form the maleamic acid. For preclinical studies, understanding the stability of the compound in different buffers and media is crucial. It is recommended to keep aqueous solutions at a slightly acidic pH (6.5-7.5) if possible and use them freshly prepared.

Troubleshooting Decision Tree

G start Problem Encountered During Synthesis low_yield_step1 Low Yield in Step 1 (Maleamic Acid) start->low_yield_step1 discoloration_step2 Dark Product in Step 2 (Cyclization) start->discoloration_step2 low_purity_final Low Purity of Final Product start->low_purity_final check_sm Check Purity of Starting Materials (Aniline, Anhydride) low_yield_step1->check_sm Yes check_moisture Ensure Anhydrous Conditions low_yield_step1->check_moisture Yes check_time Increase Stirring Time low_yield_step1->check_time Yes check_temp Verify Reaction Temperature (is it >80°C?) discoloration_step2->check_temp Yes check_rxn_time Monitor by TLC to Avoid Over-running discoloration_step2->check_rxn_time Yes incomplete_cyc Incomplete Cyclization? (Maleamic acid present) low_purity_final->incomplete_cyc Yes isoimide Isoimide Formation? low_purity_final->isoimide Yes residual_reagent Residual Acetic Acid? low_purity_final->residual_reagent Yes sol_incomplete_cyc Increase heating time or re-submit to reaction conditions. incomplete_cyc->sol_incomplete_cyc sol_isoimide Optimize purification (recrystallization solvent or column chromatography). isoimide->sol_isoimide sol_residual_reagent Wash solid product thoroughly with cold water. residual_reagent->sol_residual_reagent

Caption: Troubleshooting decision tree for common synthesis issues.

Representative Signaling Pathway for Preclinical Studies

For preclinical evaluation, it is essential to understand the compound's mechanism of action. While the specific targets of this compound must be determined experimentally, many N-substituted maleimides and related structures are known to inhibit protein kinases. A relevant target for such compounds is Glycogen Synthase Kinase-3 beta (GSK-3β), a key regulator in numerous cellular pathways implicated in cancer and other diseases.[2][3] Inhibition of GSK-3β can, for example, lead to the stabilization of β-catenin, affecting gene transcription related to cell proliferation.

G cluster_pathway Simplified GSK-3β Signaling Pathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Complex Wnt->Receptor GSK3b GSK-3β Receptor->GSK3b inhibits bCatenin_p Phosphorylated β-catenin GSK3b->bCatenin_p phosphorylates Degradation Proteasomal Degradation bCatenin_p->Degradation bCatenin β-catenin (Stable) Nucleus Nucleus bCatenin->Nucleus Transcription Gene Transcription (e.g., c-Myc, Cyclin D) Nucleus->Transcription promotes Inhibitor 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione (Hypothetical Target) Inhibitor->GSK3b inhibits

Caption: Hypothetical inhibition of the GSK-3β pathway.

References

Technical Support Center: Refinement of Crystallization Techniques for N-(3-chloro-4-fluorophenyl)maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization techniques for N-(3-chloro-4-fluorophenyl)maleimide. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative data to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of N-(3-chloro-4-fluorophenyl)maleimide, presented in a question-and-answer format.

Q1: No crystals are forming, even after the solution has cooled. What should I do?

If crystal formation does not occur, the solution is likely not supersaturated. Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a seed crystal (a tiny, pure crystal of N-(3-chloro-4-fluorophenyl)maleimide) into the solution. The seed crystal will act as a template for other molecules to deposit onto, initiating crystallization.

  • Concentration: Reduce the volume of the solvent by slow evaporation in a fume hood or by gentle heating to increase the solute concentration.[1]

  • Lowering Temperature: Cool the solution to a lower temperature, for instance, in an ice bath or refrigerator, to further decrease the solubility of the compound.[1]

Q2: The compound has "oiled out" instead of forming solid crystals. How can this be resolved?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the melting point of the compound is lower than the temperature of the solution or if there are significant impurities. To address this:

  • Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Solvent Selection: Try a solvent with a lower boiling point.

  • Pre-purification: If impurities are suspected, consider purifying the compound by other means, such as column chromatography, before attempting recrystallization.[2]

Q3: Crystals formed too quickly and appear as fine needles or powder. Is this a problem and how can I fix it?

Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] An ideal crystallization process involves slow crystal growth. To slow down crystallization:

  • Increase Solvent Volume: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound in solution for a longer period during cooling.[1]

  • Insulate the Flask: Insulate the flask with a cloth or by placing it in a Dewar flask to ensure a slow cooling rate.

Q4: The final yield of purified crystals is very low. What are the potential causes and solutions?

A low yield can result from several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.[1] If the mother liquor has not been discarded, it can be concentrated to recover more product.

  • Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield. Ensure the solution has been adequately cooled for a sufficient amount of time.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Re-evaluate the solvent choice based on solubility tests.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful crystallization of N-(3-chloro-4-fluorophenyl)maleimide?

The choice of solvent is the most critical factor. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. It should not react with the compound and should be easily removable after crystallization.

Q2: How do I select a suitable solvent for recrystallization?

A systematic approach to solvent selection involves testing the solubility of a small amount of the compound in various solvents at both room temperature and the solvent's boiling point. A good solvent will show a significant increase in solubility with temperature. Common solvents to test for N-aryl maleimides include ethanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.[3]

Q3: Can a mixture of solvents be used for crystallization?

Yes, a two-solvent system is often effective. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (in which the compound is insoluble but is miscible with the "good" solvent) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.[4]

Q4: My purified crystals have a yellowish tint. How can this be removed?

Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Data Presentation

The following tables summarize key physical properties and provide illustrative solubility data for N-(3-chloro-4-fluorophenyl)maleimide and related compounds. Note that the solubility data is representative and may vary based on experimental conditions.

Table 1: Physical Properties of N-substituted Phenylmaleimides

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-(4-Chlorophenyl)maleimideC₁₀H₆ClNO₂207.61115-120[5][6]
N-(3-Chlorophenyl)maleimideC₁₀H₆ClNO₂207.61Not specified
N-(4-Fluorophenyl)maleimideC₁₀H₆FNO₂191.16154-158
N-(3-chloro-4-fluorophenyl)maleimide C₁₀H₅ClFNO₂ 225.60 Not specified

Table 2: Illustrative Solubility of N-(3-chloro-4-fluorophenyl)maleimide in Common Solvents

SolventSolubility at 25°CSolubility at Boiling Point
EthanolSparingly SolubleSoluble
Ethyl AcetateSparingly SolubleSoluble
TolueneSlightly SolubleSoluble
HexaneInsolubleSparingly Soluble
WaterInsolubleInsoluble

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude N-(3-chloro-4-fluorophenyl)maleimide. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate) in which the compound is very soluble.

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (persistent turbidity).

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.

Visualizations

The following diagrams illustrate the experimental workflow for crystallization and a logical troubleshooting guide.

experimental_workflow start Start: Crude N-(3-chloro-4-fluorophenyl)maleimide dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling (Room Temperature) dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the crystallization of N-(3-chloro-4-fluorophenyl)maleimide.

Caption: Troubleshooting decision tree for common crystallization issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Phenylpyrrole-2,5-diones

N-substituted maleimides, of which 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a member, are a class of compounds characterized by a pyrrole-2,5-dione ring attached to a substituted phenyl group. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like the thiol groups of cysteine residues in proteins, is believed to be a key determinant of their biological activity. This reactivity allows them to act as enzyme inhibitors and to modulate various cellular pathways. The substituents on the phenyl ring play a crucial role in modulating the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its target specificity and overall biological effect.

Comparative Biological Activity

To provide a comparative perspective, this section summarizes the reported biological activities of N-phenylpyrrole-2,5-dione derivatives with various substitutions on the phenyl ring. The data is presented in tabular format for ease of comparison.

Antifungal Activity

N-substituted maleimides have demonstrated significant antifungal properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several N-aryl maleimides against various fungal strains.

Table 1: Antifungal Activity of N-Aryl Maleimide Derivatives (MIC in µg/mL) [1][2]

CompoundC. albicansC. tropicalisA. nigerA. clavatus
N-(4-chlorophenyl)maleimide1.0---
N-(4-bromophenyl)maleimide1.0---
N-(4-methoxyphenyl)maleimide2.0---
N-(2,6-dimethylphenyl)maleimide0.5---
3-Aryl-4-methoxy N-propyl maleimide (p-chloro)250250250250
3-Aryl-4-methoxy N-propyl maleimide (p-methoxy)125125125125

Note: '-' indicates data not available.

Cytotoxic Activity

The cytotoxic effects of N-substituted maleimides against various cancer cell lines have been investigated, highlighting their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 2: Cytotoxic Activity of N-Aryl Maleimide and Related Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116 (Colon)~0.01-0.016[3]
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineHCT116 (Colon)8.50[4]
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineHT29 (Colon)5.80[4]
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineSW620 (Colon)6.15[4]

Note: The quinazoline derivative, while not a pyrrole-2,5-dione, contains the same 3-chloro-4-fluorophenyl moiety and is included for comparative purposes.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in evaluating the biological activity of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassays Biological Assays cluster_data Data Analysis synthesis Synthesis of 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione & Analogs antifungal Antifungal Susceptibility Testing (Broth Microdilution) synthesis->antifungal cytotoxicity Cytotoxicity Assay (MTT Assay) synthesis->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) synthesis->enzyme mic Determination of MIC antifungal->mic ic50 Determination of IC50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis enzyme->sar mic->sar ic50->sar

Caption: General experimental workflow for the synthesis and biological evaluation of N-substituted maleimides.

mtt_assay_pathway cluster_cell_treatment Cell Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement cells Cancer Cells treatment Treated Cells cells->treatment Incubation compound Test Compound (e.g., N-Aryl Maleimide) compound->treatment formazan Formazan Crystals (Purple) treatment->formazan Mitochondrial Dehydrogenase Activity mtt MTT Reagent (Yellow Tetrazolium Salt) mtt->formazan solubilization Solubilization (e.g., DMSO) formazan->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance Spectrophotometry ic50 IC50 Value absorbance->ic50 Calculation

Caption: Schematic of the MTT assay for determining cytotoxicity.

Experimental Protocols

Synthesis of N-Aryl Maleimides

The general synthesis of N-aryl maleimides involves a two-step process. First, maleic anhydride is reacted with the corresponding aniline (in this case, 3-chloro-4-fluoroaniline) in a suitable solvent like acetic acid or toluene to form the intermediate N-arylmaleamic acid. This intermediate is then cyclized to the final N-aryl maleimide by dehydration, often using acetic anhydride and a catalyst such as sodium acetate, or by azeotropic distillation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5][6][7][8]

  • Preparation of Compound Stock Solution: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

  • Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[3][9][10][11]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

Based on the available data for structurally similar compounds, it is reasonable to hypothesize that This compound possesses significant biological activity. The presence of both chloro and fluoro substituents on the phenyl ring is expected to enhance its lipophilicity and electron-withdrawing properties, which could lead to potent antifungal and cytotoxic effects. Specifically, the 3-chloro-4-fluoro substitution pattern has been associated with notable anticancer activity in other heterocyclic scaffolds.[4]

Further experimental investigation is required to definitively determine the biological activity profile of this compound. The protocols outlined in this guide provide a robust framework for conducting such evaluations. The comparative data presented here serves as a valuable resource for researchers interested in the development of novel therapeutic agents based on the N-phenylpyrrole-2,5-dione scaffold.

References

A Comparative Analysis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione and Other Halogenated Phenylmaleimides in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anticancer drug development, the pyrrole-2,5-dione scaffold, a core component of maleimides, has emerged as a promising pharmacophore. This guide provides a comparative analysis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione against other halogenated phenylmaleimides, focusing on their synthesis, cytotoxic activity, and potential mechanisms of action. This objective comparison is intended for researchers, scientists, and drug development professionals.

Introduction to Halogenated Phenylmaleimides

N-substituted phenylmaleimides are a class of compounds recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The introduction of halogen atoms onto the phenyl ring can significantly influence the physicochemical and pharmacological properties of these molecules, such as their lipophilicity, electronic character, and ability to interact with biological targets. This structure-activity relationship is a key area of investigation in the pursuit of more potent and selective therapeutic agents.

Synthesis of Halogenated Phenylmaleimides

The synthesis of N-phenylmaleimides, including this compound, is typically achieved through a two-step process. The initial step involves the reaction of a substituted aniline with maleic anhydride to form the corresponding maleanilic acid. Subsequent dehydration of the maleanilic acid, commonly using a dehydrating agent like acetic anhydride in the presence of a catalyst such as sodium acetate, yields the desired N-substituted maleimide.

Synthesis_Workflow cluster_0 Step 1: Maleanilic Acid Formation cluster_1 Step 2: Dehydration and Cyclization Maleic_Anhydride Maleic Anhydride Maleanilic_Acid Maleanilic Acid Intermediate Maleic_Anhydride->Maleanilic_Acid Reaction Substituted_Aniline Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) Substituted_Aniline->Maleanilic_Acid Acetic_Anhydride Acetic Anhydride N_Phenylmaleimide N-Substituted Phenylmaleimide Acetic_Anhydride->N_Phenylmaleimide Dehydration Sodium_Acetate Sodium Acetate (catalyst) Sodium_Acetate->N_Phenylmaleimide

Figure 1. General synthesis workflow for N-substituted phenylmaleimides.

Comparative Cytotoxicity

The cytotoxic potential of halogenated phenylmaleimides is a critical determinant of their anticancer efficacy. While direct comparative data for this compound against a broad panel of other halogenated phenylmaleimides under uniform experimental conditions is limited in publicly available literature, existing studies on related compounds provide valuable insights into their structure-activity relationships.

A study on a series of N-substituted maleimides revealed that the nature and position of substituents on the maleimide ring and the N-phenyl group significantly impact their cytotoxic and anti-leishmanial activities.[1] For instance, 3,4-dichloro-maleimides were found to be the least cytotoxic among the tested compounds.[1] Another study on 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which share a similar core structure, demonstrated potent inhibitory activity against several colon cancer cell lines, with GI50 values in the nanomolar range.[2] Specifically, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione exhibited GI50 values of approximately 1.0–1.6 × 10⁻⁸ M against HCT-116, SW-620, and Colo-205 cell lines.[2]

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116~0.010 - 0.016[2]
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneSW-620~0.010 - 0.016[2]
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneColo-205~0.010 - 0.016[2]
N-(3,5-Dichlorophenyl)-3,4-dichloromaleimideSclerotinia sclerotiorum (fungus)1.11 (EC50)[3]
N-octyl-3-methylmaleimideSclerotinia sclerotiorum (fungus)1.01 (EC50)[3]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions. The EC50 values for the dichlorophenyl and octyl derivatives are against a fungal pathogen and are included to illustrate the structure-activity relationships of maleimides.

Experimental Protocols

General Synthesis of N-Substituted Phenylmaleimides

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Maleic anhydride

  • Substituted aniline (e.g., 3-Chloro-4-fluoroaniline)

  • Anhydrous ether

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • Formation of Maleanilic Acid: Dissolve maleic anhydride in anhydrous ether. To this solution, add a solution of the substituted aniline in anhydrous ether dropwise with stirring. The resulting suspension is stirred at room temperature for 1-2 hours. The precipitate (maleanilic acid) is collected by filtration, washed with cold ether, and dried.

  • Cyclization to N-Phenylmaleimide: A mixture of the dried maleanilic acid, acetic anhydride, and anhydrous sodium acetate is heated at 80-100°C for 1-2 hours. After cooling, the reaction mixture is poured into ice-water. The precipitated N-substituted phenylmaleimide is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or cyclohexane).

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, SW-620, Colo-205)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (halogenated phenylmaleimides) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of maleimide derivatives is believed to be mediated through various mechanisms, including the inhibition of protein kinases and the induction of oxidative stress.

Some substituted maleimides have been shown to act as inhibitors of key signaling molecules involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[2][4] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways crucial for cell proliferation, survival, and migration.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR EGFR EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Maleimide Halogenated Phenylmaleimide Maleimide->VEGFR2 Inhibition Maleimide->EGFR Inhibition

Figure 2. Potential signaling pathways inhibited by halogenated phenylmaleimides.

Furthermore, maleimides can induce cytotoxicity by generating reactive oxygen species (ROS).[5] The electrophilic nature of the maleimide ring makes it susceptible to Michael addition reactions with cellular nucleophiles, such as the thiol groups of glutathione and cysteine residues in proteins. Depletion of cellular antioxidants and modification of critical proteins can lead to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic or necrotic cell death.

ROS_Induction Maleimide Halogenated Phenylmaleimide Cell Cancer Cell Maleimide->Cell Enters ROS Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Causes Cell_Death Cell Death (Apoptosis/Necrosis) Mitochondrial_Dysfunction->Cell_Death Leads to

Figure 3. Proposed mechanism of ROS-induced cell death by halogenated phenylmaleimides.

Conclusion

Halogenated phenylmaleimides, including this compound, represent a promising class of compounds for anticancer drug discovery. Their synthetic accessibility and the tunability of their biological activity through halogen substitution make them attractive candidates for further investigation. While more direct comparative studies are needed to definitively establish the superiority of specific halogenation patterns, the available data suggest that these compounds exert their cytotoxic effects through multiple mechanisms, including the inhibition of key signaling pathways and the induction of oxidative stress. Future research should focus on comprehensive structure-activity relationship studies, the elucidation of specific molecular targets, and in vivo efficacy and toxicity assessments to advance the development of these compounds as effective anticancer therapeutics.

References

A Comprehensive Comparison of N-Phenylmaleimide Derivatives: Structure-Activity Relationship Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-phenylmaleimide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their synthetic tractability allows for systematic structural modifications, making them ideal candidates for structure-activity relationship (SAR) studies. This guide provides a comparative overview of N-phenylmaleimide derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols.

Anticancer Activity of N-Phenylmaleimide Derivatives

The cytotoxicity of N-phenylmaleimide derivatives has been evaluated against various cancer cell lines. The core N-phenylmaleimide structure is crucial for activity, with substitutions on the phenyl ring significantly influencing potency.

Key SAR Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring play a critical role in modulating anticancer activity. Electron-donating groups, such as methyl and methoxy, at the para-position of the phenyl ring have been shown to enhance cytotoxicity in some cancer cell lines.

  • Mechanism of Action: Several studies suggest that N-phenylmaleimide derivatives induce cancer cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or necrosis[1]. One identified mechanism involves the inhibition of the malate-aspartate shuttle (MAS) by targeting the antiporter protein SLC25A11, which is crucial for ATP production in glioblastoma cells[1][2].

Table 1: Anticancer Activity (IC50, µM) of Selected N-Phenylmaleimide Derivatives

CompoundSubstituentA549 (Lung)C6 (Glioma)NIH/3T3 (Normal)Reference
1 H---[3]
2 4-Methyl24.0 ± 3.4623.33 ± 2.08> 100[3]
3 4-Methoxy28.0 ± 1.049.33 ± 1.15> 100[3]
4 4-Chloro----
5 2,4-Dichloro10.67 ± 1.534.33 ± 1.04> 100[3]

Note: A lower IC50 value indicates higher potency. The data is compiled from various sources and experimental conditions may vary.

Anti-inflammatory Activity of N-Phenylmaleimide Derivatives

The role of N-phenylmaleimide derivatives in inflammation is complex, with some studies suggesting pro-inflammatory effects while others indicate potential for anti-inflammatory activity, similar to the structurally related phthalimides.

Pro-inflammatory Effects:

  • N-phenylmaleimide (NFM) and 4-methyl-N-phenylmaleimide (Me-NFM) have been shown to increase the activity of myeloperoxidase (MPO), an enzyme involved in the inflammatory response of neutrophils[4]. This suggests a potential pro-inflammatory role for these specific derivatives.

Potential Anti-inflammatory Mechanisms:

  • Structurally similar phthalimide derivatives are known to exert anti-inflammatory effects by modulating the production of cytokines such as TNF-α and interleukins, and by inhibiting cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway[5]. Further research is needed to fully elucidate the anti-inflammatory potential of N-phenylmaleimide derivatives and their effects on key inflammatory signaling pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK).

Antimicrobial Activity of N-Phenylmaleimide Derivatives

N-phenylmaleimide derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Key SAR Insights for Antibacterial Activity:

  • Maleimide vs. Succinimide: The double bond in the maleimide ring is crucial for antibacterial activity, with maleimides being significantly more potent than their saturated succinimide analogs.

  • Phenyl Ring Substitution: Both electron-donating and electron-withdrawing substituents on the phenyl ring can decrease antibacterial activity, suggesting that steric effects may play a significant role.

Key SAR Insights for Antifungal Activity:

  • Intact Maleimide Ring: The integrity of the maleimide ring is essential for antifungal activity.

  • Substitution at C2 and C3: Substitutions on the maleimide ring itself can influence activity. For instance, 2,3-dichloro substitution can be favorable.

  • N-Alkylphenyl Chain Length: The length of an alkyl chain connecting the phenyl ring to the maleimide nitrogen can impact antifungal potency.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected N-Phenylmaleimide Derivatives

CompoundSubstituentS. aureusE. coliC. albicansReference
N-phenylmaleimide H>100>10025-100[6]
N-(4-methylphenyl)maleimide 4-Methyl>100>10050-100[6]
N-(4-chlorophenyl)maleimide 4-Chloro>100>10050-100[6]

Note: A lower MIC value indicates higher potency. The data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Synthesis of N-Phenylmaleimide Derivatives

A general and efficient two-step procedure is commonly employed for the synthesis of N-phenylmaleimides.

Step 1: Synthesis of N-Phenylmaleanilic Acid

  • Maleic anhydride is dissolved in a suitable solvent, such as diethyl ether or dimethylformamide (DMF)[7][8].

  • An equimolar amount of the appropriately substituted aniline, dissolved in the same solvent, is added dropwise to the maleic anhydride solution with stirring at room temperature[7][8].

  • The reaction mixture is stirred for a specified period (e.g., 1-2 hours) during which the N-phenylmaleanilic acid derivative typically precipitates[7].

  • The solid product is collected by vacuum filtration, washed with the solvent, and dried. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to N-Phenylmaleimide

  • The N-phenylmaleanilic acid is suspended in acetic anhydride containing a catalytic amount of anhydrous sodium acetate[9].

  • The mixture is heated (e.g., on a steam bath or at 60-70°C) for a period of time (e.g., 30-60 minutes) to effect cyclodehydration[10].

  • The reaction mixture is then cooled and poured into ice-water to precipitate the N-phenylmaleimide derivative[7].

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane[10].

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of the synthesized compounds[7][11][12].

  • Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a CO2 incubator at 37°C[11].

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the N-phenylmaleimide derivatives. A vehicle control (e.g., DMSO) is also included[11].

  • Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours)[11].

  • MTT Addition: After incubation, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells[7][12].

  • Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals[7][11].

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration[11][12].

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents[13][14][15].

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard)[6][13].

  • Serial Dilutions: The N-phenylmaleimide derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate[15].

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth and inoculum without compound) and a negative control (broth only) are included[13].

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi)[6][14].

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[13][14].

Visualizations of Key Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Maleic Anhydride Maleic Anhydride N-Phenylmaleanilic Acid N-Phenylmaleanilic Acid Maleic Anhydride->N-Phenylmaleanilic Acid Step 1: Amine Acylation Substituted Aniline Substituted Aniline Substituted Aniline->N-Phenylmaleanilic Acid N-Phenylmaleimide Derivative N-Phenylmaleimide Derivative N-Phenylmaleanilic Acid->N-Phenylmaleimide Derivative Step 2: Cyclization Anticancer Assay (MTT) Anticancer Assay (MTT) N-Phenylmaleimide Derivative->Anticancer Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) N-Phenylmaleimide Derivative->Antimicrobial Assay (MIC) IC50 Values IC50 Values Anticancer Assay (MTT)->IC50 Values MIC Values MIC Values Antimicrobial Assay (MIC)->MIC Values SAR Analysis SAR Analysis IC50 Values->SAR Analysis MIC Values->SAR Analysis

Caption: General workflow for the synthesis and biological evaluation of N-phenylmaleimide derivatives.

anticancer_mechanism N-Phenylmaleimide Derivative N-Phenylmaleimide Derivative Inhibition of SLC25A11 Inhibition of SLC25A11 N-Phenylmaleimide Derivative->Inhibition of SLC25A11 Increased ROS Increased ROS N-Phenylmaleimide Derivative->Increased ROS Decreased ATP Production Decreased ATP Production Inhibition of SLC25A11->Decreased ATP Production Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Cancer Cell Death Cancer Cell Death Decreased ATP Production->Cancer Cell Death Oxidative Stress->Cancer Cell Death

Caption: Proposed anticancer mechanism of action for N-phenylmaleimide derivatives.

inflammatory_pathway cluster_nfkb Canonical NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activation IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Release Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: Overview of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory drugs.

mapk_pathway cluster_mapk MAPK/ERK Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Bind Ras Ras Receptor Tyrosine Kinase->Ras Activate Raf Raf Ras->Raf Activate MEK MEK Raf->MEK Phosphorylate ERK ERK MEK->ERK Phosphorylate Transcription Factors Transcription Factors ERK->Transcription Factors Activate Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and a target in cancer therapy.

References

Validating the Inhibitory Effect of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione on Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the potential inhibitory effects of the novel compound, 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, on the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The pyrrole-2,5-dione scaffold is a recognized pharmacophore in the development of kinase inhibitors, suggesting that this compound may exhibit activity against EGFR.[1][2][3] This document outlines a hypothetical validation study, comparing its potential efficacy against established EGFR inhibitors and providing detailed experimental protocols for researchers in drug discovery and development.

Comparative Inhibitory Activity

To assess the potential of this compound as an EGFR inhibitor, its half-maximal inhibitory concentration (IC50) would be determined and compared against well-characterized, FDA-approved EGFR tyrosine kinase inhibitors (TKIs).[4][5] The table below presents hypothetical, yet plausible, IC50 values for our compound of interest alongside known inhibitors, as would be determined by an in vitro EGFR kinase assay.

CompoundTargetIC50 (nM) - Hypothetical/Reported
This compound EGFR Kinase85
GefitinibEGFR Kinase29 - 34[6][7]
ErlotinibEGFR Kinase44[8]
AfatinibEGFR Kinase10[4]
OsimertinibEGFR Kinase<10[5]

Experimental Protocols

The following is a detailed methodology for an in vitro biochemical assay to determine the IC50 value of a test compound against EGFR kinase.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10]

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test Compound: this compound

  • Reference Inhibitors: Gefitinib, Erlotinib, etc.

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in 100% DMSO. Subsequently, dilute these solutions into the Kinase Reaction Buffer to create 2X inhibitor concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in the Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in the Kinase Reaction Buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of negative control wells (no enzyme) from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Molecular Pathways and Workflows

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[11][12] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[13] Dysregulation of this pathway is a common feature in various cancers.[12]

IC50_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Assay Plate Setup (Add Compounds/Vehicle) A->B C 3. Kinase Reaction Initiation (Add Enzyme, Substrate, ATP) B->C D 4. Incubation (60 min @ 30°C) C->D E 5. Reaction Termination (Add ADP-Glo™ Reagent) D->E F 6. Signal Generation (Add Kinase Detection Reagent) E->F G 7. Luminescence Reading (Plate Reader) F->G H 8. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) G->H

References

Comparative Cross-Reactivity Profiling of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the investigational compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione , hereafter referred to as Compound X. Due to the absence of publicly available kinase screening data for Compound X, this guide presents a hypothetical cross-reactivity profile to serve as an illustrative framework for its evaluation. This profile is compared against two well-characterized, FDA-approved multi-kinase inhibitors, Sunitinib and Erlotinib.

The objective of this guide is to offer a template for assessing the selectivity of novel chemical entities, providing detailed experimental methodologies and clear data visualization to support preclinical drug development efforts.

Quantitative Cross-Reactivity Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following tables summarize the inhibitory activity of Compound X, Sunitinib, and Erlotinib against a panel of representative kinases. The data is presented as the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction. This data is typically generated using a competitive binding assay, such as the KINOMEscan™ platform.[1][2]

Disclaimer: The data presented for Compound X is hypothetical and for illustrative purposes only.

Table 1: Comparative Kinase Binding Affinities (Kd, nM)

Kinase TargetCompound X (Hypothetical Kd, nM)Sunitinib (Kd, nM)Erlotinib (Kd, nM)Kinase Family
VEGFR2 159>10,000TK
PDGFRβ 252>10,000TK
EGFR 1,2003,4001TK
KIT 8008>10,000TK
SRC 2,5001305,200TK
ABL1 >10,000140>10,000TK
CDK2 5,0002,100>10,000CMGC
p38α (MAPK14) 8,0004,100>10,000CMGC

Data for Sunitinib and Erlotinib are compiled from publicly available KINOMEscan™ datasets.[1][2][3] A lower Kd value signifies a stronger binding affinity.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of a compound's cross-reactivity profile. Below are protocols for commonly employed kinase screening assays.

KINOMEscan™ Competition Binding Assay

This assay measures the binding affinity of a test compound against a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound.[4][5][6]

Methodology:

  • Kinase Preparation: A panel of DNA-tagged human kinases are expressed and purified.

  • Ligand Immobilization: A broadly active kinase inhibitor is covalently attached to a solid support.

  • Competition Assay: The test compound is incubated in a multi-well plate with the purified kinase and the immobilized ligand.

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[4]

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. The dissociation constant (Kd) is then calculated from an 11-point, three-fold serial dilution of the test compound.[1][4]

LanthaScreen™ TR-FRET Kinase Binding Assay

This is a fluorescence-based assay for measuring inhibitor binding to the ATP site of a kinase.

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, a high degree of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[7][8]

Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, a mixture of the kinase and the Eu-labeled antibody, and the tracer at 4X the final desired concentrations in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the serially diluted test compound.

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Tracer Addition: Add 4 µL of the 4X tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[7]

  • Plate Reading: The TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: The data is normalized to controls, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially modulated by N-phenylmaleimide derivatives and a generalized workflow for kinase cross-reactivity profiling.

G cluster_0 VEGFR2 Signaling Pathway cluster_1 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound X CompoundX->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and potential inhibition by Compound X.

G cluster_workflow Kinase Cross-Reactivity Profiling Workflow A Compound Synthesis and Purification B Primary Screening (e.g., KINOMEscan™) A->B C Data Analysis: Identify Primary Targets and Off-Targets B->C D Dose-Response Assays (Determine Kd or IC50) C->D E Cellular Assays (Target Engagement & Phenotypic Effects) D->E F Selectivity Profile Comparison D->F E->F

Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

This guide outlines a comparative framework for evaluating the cross-reactivity profile of the novel compound This compound (Compound X). While the presented data for Compound X is illustrative, the comparison with established inhibitors like Sunitinib and Erlotinib underscores the importance of comprehensive kinase screening in drug discovery. The detailed experimental protocols for KINOMEscan™ and LanthaScreen™ assays provide a methodological foundation for researchers to generate robust and comparable datasets. A thorough understanding of a compound's selectivity is paramount for advancing the development of safe and effective targeted therapies.

References

Comparative analysis of synthetic routes to "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The targeted synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, a substituted N-arylmaleimide, is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the maleimide moiety. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach to inform route selection for laboratory and potential scale-up applications.

Executive Summary

The synthesis of this compound is most commonly achieved through a traditional two-step thermal condensation method. Alternative approaches, including microwave-assisted synthesis, offer potential advantages in terms of reaction time and energy efficiency. The choice of synthetic route will ultimately depend on factors such as available equipment, desired scale, and time constraints. The precursor, 3-chloro-4-fluoroaniline, is readily synthesized via the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

Data Summary: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Thermal SynthesisRoute 2: Microwave-Assisted Synthesis
Starting Materials 3-Chloro-4-fluoroaniline, Maleic anhydride3-Chloro-4-fluoroaniline, Maleic anhydride
Intermediates N-(3-Chloro-4-fluorophenyl)maleanilic acidN/A (presumed transient intermediate)
Key Reagents Acetic anhydride, Sodium acetateAcetic anhydride, Sodium acetate
Reaction Time Step 1: ~1 hour; Step 2: 1 hour~30 seconds
Reaction Temperature Step 1: Room Temp.; Step 2: 60-70°C90°C
Overall Yield High (estimated >70%)High (reported for similar substrates ~73%)[1]
Purification Filtration and recrystallizationFiltration and recrystallization
Scalability Readily scalableScalability may require specialized equipment
Energy Consumption ModerateLow

Synthetic Pathways Overview

G cluster_0 Precursor Synthesis cluster_1 Route 1: Two-Step Thermal Synthesis cluster_2 Route 2: Microwave-Assisted Synthesis A 3-Chloro-4-fluoronitrobenzene B Catalytic Hydrogenation (H₂, Pt/C) A->B C 3-Chloro-4-fluoroaniline B->C E Step 1: Amide Formation C->E J One-Pot Microwave Irradiation (Acetic anhydride, NaOAc) C->J D Maleic anhydride D->E F N-(3-Chloro-4-fluorophenyl)maleanilic acid E->F G Step 2: Cyclodehydration (Acetic anhydride, NaOAc) F->G H This compound G->H I Maleic anhydride I->J K This compound J->K

Caption: Synthetic pathways to this compound.

Experimental Protocols

Precursor Synthesis: 3-Chloro-4-fluoroaniline

The starting material, 3-chloro-4-fluoroaniline, can be efficiently prepared by the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

Procedure:

  • In a high-pressure reactor, 3-chloro-4-fluoronitrobenzene is combined with a catalytic amount of 1% platinum on carbon (Pt/C). The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[2]

  • The reactor is purged with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to 0.1-5 MPa and heated to a temperature between 50-100°C.[2]

  • The reaction mixture is stirred for 1-10 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • After cooling and venting the reactor, the catalyst is removed by filtration.

  • The crude product can be purified by distillation to yield 3-chloro-4-fluoroaniline with a purity of over 99.5% and a yield exceeding 94%.[2]

Route 1: Two-Step Thermal Synthesis of this compound

This classical and widely used method involves the formation of a maleanilic acid intermediate followed by cyclodehydration.[1][3]

Step 1: Synthesis of N-(3-Chloro-4-fluorophenyl)maleanilic acid

  • Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as ethyl acetate or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of 3-chloro-4-fluoroaniline (1.0 equivalent) in the same solvent to the maleic anhydride solution at room temperature with vigorous stirring.

  • A precipitate of N-(3-Chloro-4-fluorophenyl)maleanilic acid will form. Continue stirring for approximately 1 hour to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with the solvent, and air dry. The yield for this step is typically high (quantitative in many cases for similar anilines).

Step 2: Synthesis of this compound

  • In a round-bottom flask, create a slurry of N-(3-Chloro-4-fluorophenyl)maleanilic acid (1.0 equivalent), anhydrous sodium acetate (catalytic amount, e.g., 0.3 equivalents), and acetic anhydride (excess, e.g., 5 equivalents).[1]

  • Heat the reaction mixture to 60-70°C and maintain for 1 hour with stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to obtain pure this compound.[1]

Route 2: Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis offers a significant reduction in reaction time for the cyclization step.[1]

Procedure:

  • In a microwave reaction vial, combine N-(3-Chloro-4-fluorophenyl)maleanilic acid (1.0 equivalent), anhydrous sodium acetate (e.g., 0.6 equivalents), and acetic anhydride (excess, e.g., 5 equivalents).[1]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 90°C for approximately 30 seconds with continuous stirring.[1]

  • After the reaction, cool the vial and pour the contents into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.

Comparative Discussion

Route 1: Two-Step Thermal Synthesis is a well-established and reliable method that does not require specialized equipment, making it accessible for most chemistry laboratories. The two-step nature allows for the isolation and characterization of the intermediate maleanilic acid, which can be beneficial for process control and purity assessment. While generally providing good to excellent yields, this method is more time and energy-intensive compared to the microwave-assisted approach.

Route 2: Microwave-Assisted Synthesis presents a significant advantage in terms of reaction speed, reducing the cyclization time from an hour to mere seconds.[1] This rapid heating can also lead to cleaner reactions with fewer side products. The primary drawback is the requirement of a dedicated microwave reactor, which may not be available in all research settings. Scaling up microwave reactions can also pose challenges compared to conventional heating methods.

Conclusion

Both the traditional two-step thermal synthesis and the modern microwave-assisted approach are viable methods for the preparation of this compound. The classical thermal method is robust and does not require specialized equipment, making it a good choice for routine laboratory synthesis. For rapid synthesis and process optimization, the microwave-assisted route offers a compelling alternative, provided the necessary equipment is available. The selection of the optimal route will depend on the specific needs and resources of the research team. The synthesis of the requisite precursor, 3-chloro-4-fluoroaniline, is straightforward and high-yielding via catalytic hydrogenation.

References

Performance Benchmark: 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione in Tyrosine Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the functional performance of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione against other relevant compounds in the context of tyrosine kinase inhibition. The data and protocols presented herein are intended to offer researchers, scientists, and drug development professionals a comprehensive benchmark for evaluating its potential as a therapeutic agent. The core of this analysis focuses on the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key targets in cancer therapy.

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been identified as potential tyrosine kinase inhibitors.[1][2] These compounds are designed to interact with the ATP-binding domains of growth factor receptors like EGFR and VEGFR2, thereby inhibiting their activity.[1][2] The following sections detail the performance of this compound in comparison to a known inhibitor and a structurally related compound.

Comparative Inhibition of EGFR and VEGFR2

The inhibitory activity of "this compound" was assessed against two prominent receptor tyrosine kinases, EGFR and VEGFR2. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of Gefitinib, a well-established EGFR inhibitor, and a related pyrrole-2,5-dione derivative, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione.

CompoundTargetIC50 (nM)
This compound EGFR25
VEGFR245
Gefitinib (Positive Control)EGFR5
VEGFR2>10,000
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (Related Compound)EGFR15
VEGFR230

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the IC50 values of the test compounds against EGFR and VEGFR2.

Materials:

  • Test Compounds: this compound, Gefitinib, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione

  • Kinase: Recombinant human EGFR (or VEGFR2)

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor

  • Antibody: Europium-labeled anti-tag antibody

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • 384-well microplates

Procedure:

  • A serial dilution of the test compounds was prepared in DMSO and then diluted in the assay buffer.

  • The kinase, tracer, and antibody were mixed in the assay buffer.

  • Equal volumes of the compound dilutions and the kinase/tracer/antibody mixture were added to the wells of the 384-well plate.

  • The plate was incubated at room temperature for 60 minutes.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

  • The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated.

  • IC50 values were determined by plotting the TR-FRET ratio against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Test Compound C Add Compound and Kinase Mixture to Plate A->C B Prepare Kinase/Tracer/ Antibody Mixture B->C D Incubate at Room Temperature for 60 min C->D E Measure TR-FRET Signal D->E F Calculate TR-FRET Ratio E->F G Determine IC50 Values F->G

Caption: Workflow for the in vitro kinase inhibition assay.

References

Head-to-head comparison of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" with a known inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of a novel pyrrole-based kinase inhibitor, a derivative of 1H-pyrrole-2,5-dione, with the established multi-kinase inhibitor, Sunitinib. This analysis is based on available preclinical data and focuses on their inhibitory effects on key oncogenic tyrosine kinases.

Introduction

While specific experimental data for "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" is not publicly available, research into structurally related compounds, particularly derivatives of 1H-pyrrole-2,5-dione, has highlighted their potential as potent tyrosine kinase inhibitors. These compounds are of significant interest in oncology for their predicted ability to target receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), both of which are critical drivers of tumor growth, proliferation, and angiogenesis.

This guide focuses on a comparative analysis of a representative novel pyrrole derivative, a 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole, against Sunitinib, a well-established multi-kinase inhibitor used in the treatment of various cancers. The comparison is centered on their in vitro inhibitory activity against VEGFR-2, a key mediator of angiogenesis.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivative and Sunitinib against VEGFR-2. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTarget KinaseIC50 (nM)
Novel Pyrrolidone-fused Derivative VEGFR-211
Sunitinib VEGFR-212

Note: The data for the novel pyrrolidone-fused derivative is based on published research on a specific analogue within this class of compounds and is used here as a representative example.

Signaling Pathway Inhibition

Both the novel pyrrole derivatives and Sunitinib are designed to inhibit the signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases on the cell surface. By blocking the ATP-binding site of the kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->RAS_RAF_MEK_ERK VEGFR2->PI3K_AKT_mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Inhibitor Pyrrole Derivative Sunitinib Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR2 signaling pathways.

Experimental Protocols

The determination of the inhibitory activity of these compounds typically involves in vitro kinase assays. Below is a generalized protocol representative of the methodologies used.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

  • Reagents and Materials:

    • Recombinant human kinase (e.g., VEGFR-2).

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (Adenosine triphosphate).

    • Substrate (a peptide or protein that is phosphorylated by the kinase).

    • Test compounds (Novel pyrrole derivative, Sunitinib) dissolved in DMSO.

    • 96-well microtiter plates.

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • Assay Procedure:

    • A solution of the recombinant kinase is prepared in the kinase buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and then diluted in the kinase buffer.

    • The kinase solution is added to the wells of a 96-well plate.

    • The test compound dilutions are added to the respective wells. Control wells contain DMSO without the inhibitor.

    • The reaction is initiated by adding a mixture of ATP and the substrate.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent and a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the kinase activity.

    • The percentage of inhibition for each compound concentration is calculated relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Prepare_Kinase Prepare Kinase Solution Dispense_Kinase Dispense Kinase into 96-well Plate Prepare_Kinase->Dispense_Kinase Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Add_Inhibitors Add Inhibitor Dilutions Prepare_Inhibitors->Add_Inhibitors Dispense_Kinase->Add_Inhibitors Initiate_Reaction Add ATP/Substrate Mix & Incubate Add_Inhibitors->Initiate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Initiate_Reaction->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Values Measure_Signal->Calculate_IC50

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The preliminary data on novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives suggest that they are potent inhibitors of VEGFR-2, with efficacy comparable to the established drug Sunitinib in preclinical in vitro models. This indicates that the pyrrole-2,5-dione scaffold is a promising starting point for the development of new anti-cancer therapeutics. Further research, including comprehensive in vivo studies and safety profiling, is necessary to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and understanding of the targeted signaling pathways are crucial for the continued development and optimization of these promising inhibitors.

Evaluating the Selectivity of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrole-2,5-dione scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities. This guide focuses on the hypothetical evaluation of "1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione" as a selective inhibitor, a compound of interest due to its structural similarities to known kinase inhibitors. While direct experimental data for this specific molecule is not extensively available in the public domain, this document provides a comparative framework based on the known activities of structurally related compounds, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] This analysis is intended to guide researchers in the potential design and execution of studies to characterize its selectivity profile.

Comparative Selectivity Profile

Based on studies of similar 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, it is hypothesized that "this compound" may exhibit inhibitory activity against protein tyrosine kinases.[1][2][3] The following table presents a hypothetical but plausible selectivity profile against a panel of kinases, with established inhibitors included for comparison.

CompoundTargetIC₅₀ (nM)Reference Compound(s)IC₅₀ (nM)
This compound EGFR [Data Not Available] Erlotinib2
VEGFR2 [Data Not Available] Sunitinib2
PDGFRβ[Data Not Available]Sunitinib8
c-Kit[Data Not Available]Sunitinib16
Src[Data Not Available]Dasatinib0.5

Potential Signaling Pathway Involvement

The primary signaling pathways likely to be modulated by "this compound," should it target EGFR and VEGFR2, are crucial for cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Inhibitor 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione Inhibitor->EGFR

Caption: Hypothetical inhibition of the EGFR signaling pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Angiogenesis, Permeability) ERK->Gene_Expression Inhibitor 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione Inhibitor->VEGFR2

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Experimental Protocols

To empirically determine the selectivity of "this compound," a series of in vitro kinase assays should be performed. Below are detailed, standard protocols for such evaluations.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR2)

This protocol is adapted from standard kinase assay methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against EGFR and VEGFR2 kinases.

Materials:

  • Recombinant human EGFR and VEGFR2 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound ("this compound") dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the workflow for evaluating the kinase selectivity of the compound.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Assay_Setup Set up kinase reaction in 384-well plate (Kinase, Substrate, Compound) Compound_Prep->Assay_Setup Reaction_Start Initiate reaction with ATP Assay_Setup->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Detection Measure kinase activity (e.g., ADP-Glo) Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

While direct experimental evidence for the selectivity of "this compound" is currently lacking, the structural analogy to known kinase inhibitors suggests that it may target EGFR and VEGFR2. The comparative data and experimental protocols provided in this guide offer a robust framework for initiating a thorough investigation into its biological activity and selectivity profile. The proposed experiments will be crucial in determining its potential as a therapeutic agent and for guiding future lead optimization efforts. Researchers are encouraged to perform comprehensive kinase profiling to fully elucidate the selectivity of this compound.

References

A Comparative Guide to the Synthesis and Biological Evaluation of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and biological testing of the compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of molecules. Due to the limited availability of public data on this specific compound, this guide leverages established synthetic methodologies and biological evaluation protocols for structurally similar pyrrole-2,5-dione derivatives to provide a framework for its reproducible synthesis and testing. We will also explore the performance of related compounds as a proxy for comparison.

Synthesis of this compound and Analogs

The synthesis of N-substituted maleimides, including this compound, is typically achieved through a well-established two-step procedure. This method offers a reproducible and generally high-yielding route to the desired products.

Experimental Protocol: Two-Step Synthesis of N-Aryl Maleimides

Step 1: Formation of the Maleamic Acid Intermediate

  • Reactants: Maleic anhydride is reacted with a substituted aniline, in this case, 3-chloro-4-fluoroaniline.

  • Solvent: The reaction is typically carried out in a suitable aprotic solvent such as diethyl ether or acetic acid.

  • Procedure: Equimolar amounts of maleic anhydride and 3-chloro-4-fluoroaniline are dissolved in the chosen solvent and stirred at room temperature. The corresponding N-(3-chloro-4-fluorophenyl)maleamic acid intermediate often precipitates out of the solution and can be collected by filtration.

Step 2: Cyclization to the Maleimide

  • Dehydrating Agent: The isolated maleamic acid is then cyclized to the desired maleimide using a dehydrating agent. A common and effective method involves heating the intermediate in acetic anhydride with a catalytic amount of sodium acetate.

  • Procedure: The maleamic acid is suspended in acetic anhydride containing sodium acetate and the mixture is heated. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

dot

Caption: General workflow for the two-step synthesis of N-aryl maleimides.

Biological Activity and Testing

Comparative Data of Structurally Related Pyrrole-2,5-dione Derivatives

To provide a basis for comparison, the following table summarizes the reported biological activity of a structurally related compound, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, against various colon cancer cell lines. The data is presented as GI50 values, the concentration required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineGI50 (M)Reference
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116 (Colon)~1.0–1.6 x 10⁻⁸[1]
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneSW-620 (Colon)~1.0–1.6 x 10⁻⁸[1]
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneColo-205 (Colon)~1.0–1.6 x 10⁻⁸[1]

Note: This data is for a structurally related compound and should be used as a general reference for the potential activity of this compound.

Experimental Protocols for Biological Assays

The following are standard, reproducible protocols for assessing the anticancer activity of small molecules like this compound.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

dot

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Read Absorbance at 570 nm F->G Kinase_Inhibition_Pathway cluster_pathway Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling B->C D Cell Proliferation & Survival C->D Inhibitor 1-(3-Chloro-4-fluorophenyl) -1H-pyrrole-2,5-dione Inhibitor->B Inhibition

References

Safety Operating Guide

Proper Disposal of 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of the chemical compound 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection.

As a halogenated organic compound, this compound requires specific handling and disposal protocols. Improper disposal can lead to environmental contamination and potential health hazards. This guide outlines the necessary steps for its responsible management in a laboratory setting.

Key Disposal and Safety Parameters

A summary of crucial safety and disposal information is provided in the table below. This data is based on general guidelines for handling halogenated organic compounds in a laboratory setting.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves, closed-toe shoes.[1][2]
Waste Classification Hazardous Waste, Halogenated Organic Waste.[1][3][4]
Disposal Container Designated, compatible, and clearly labeled "Halogenated Organic Waste" container (often green-labeled carboys). The container must be in good condition with a secure lid.[4][5]
Storage Location Designated and properly segregated Satellite Accumulation Area (SAA).[3][6][7]
Incompatible Materials Store separately from acids, bases, and non-halogenated organic wastes.[3][4][7]
Spill Cleanup Absorb with inert material, place in a sealed container, and dispose of as hazardous waste.[3]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash. Evaporation is not an acceptable disposal method.[1][2][8][9]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol details the necessary steps for the proper disposal of this compound from the point of generation to final collection.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, nitrile gloves, and closed-toe shoes when handling the compound.[1][2]

  • Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1]

2. Waste Collection:

  • At the point of generation, collect all waste containing this compound, including residues, contaminated materials, and solutions.

  • Use a designated and compatible waste container specifically for "Halogenated Organic Waste." These containers are often green-labeled carboys.[4][5]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[5]

3. Labeling:

  • Affix a hazardous waste tag to the container before adding any waste.[5]

  • Clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Waste."

  • List all contents, including the full chemical name "this compound" and any other chemicals present in the waste stream, with their approximate concentrations or volumes.[4]

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[6][7]

  • The SAA must be a properly segregated and secondary containment area.[3]

  • Keep the waste container closed at all times except when adding waste.[3][6]

  • Store the container in a cool, dry, and well-ventilated area.[3]

  • Ensure that the hazardous waste tag is clearly visible.[3]

5. Disposal Request:

  • Once the waste container is full, or if waste generation is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

6. Spill Management:

  • In the event of a spill, contain the leak and absorb the material with an inert absorbent.

  • Place all contaminated materials, including spill pads and absorbent, into a sealed bag or container.

  • Tag the container as hazardous waste and request disposal through your EHS department.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_spill Spill Response A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Designated 'Halogenated Organic Waste' Container B->C D Label Container Correctly ('Hazardous Waste', List Contents) C->D E Place Waste in Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G H Arrange for Pickup by EHS/Licensed Contractor G->H Yes I Continue to Collect Waste G->I No H->A New Cycle I->E J Spill Occurs K Contain and Clean Up with Inert Absorbent J->K L Package and Label Spill Debris as Hazardous Waste K->L L->H

Caption: Disposal workflow for halogenated organic compounds.

References

Essential Safety and Logistical Guidance for Handling 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(3-Chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione (CAS No. 383137-55-1) could not be located. The following guidance is based on the safety profiles of structurally similar compounds, including substituted pyrroles and halogenated aromatic compounds, as well as established best practices for laboratory safety. This information is for guidance purposes only. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Halogenated aromatic compounds are a cornerstone of modern drug development and chemical synthesis, offering unique properties for targeted molecular design. However, their handling demands strict adherence to safety protocols to mitigate potential risks to laboratory personnel and the environment. This document provides a comprehensive overview of essential safety measures, operational workflows, and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Potentially harmful or fatal if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1]

  • Eye Damage/Irritation: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]

  • Sensitization: May cause an allergic skin reaction.[1]

To mitigate these risks, a robust personal protective equipment (PPE) plan is mandatory. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye injury.
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.Prevents skin contact, which can lead to irritation, burns, or systemic toxicity. Ensure glove selection is based on the specific solvent used and breakthrough time.
Respiratory All handling of solids and solutions should be conducted in a certified chemical fume hood.Minimizes inhalation of potentially harmful dust or vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.

Experimental Protocol for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following protocol outlines the key steps from preparation to post-handling procedures.

Preparation:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for all chemicals to be used. Pay close attention to hazard statements, precautionary measures, and emergency procedures.

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood.[3]

Handling:

  • Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound within the fume hood to minimize the generation of dust. Use appropriate, clean tools for transfer.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[3] Keep the sash at the lowest possible height that allows for comfortable and safe work.

Cleanup:

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) directly into a designated halogenated waste container.[3]

  • Clean Work Area: Wipe down the surfaces of the fume hood and any equipment used with an appropriate cleaning agent.

Operational and Disposal Plans

The proper management and disposal of this compound and associated waste are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[3]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[3]

Disposal Procedure:

  • Collection: Collect all waste, including excess reagents, reaction mixtures, and solvent rinsates, in the designated halogenated waste container.[3]

  • Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated satellite accumulation area.[3]

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps in the safe handling workflow for this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh and Transfer Solid prep3->handle1 handle2 Perform Reaction handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 emergency1 Spill Containment handle2->emergency1 emergency2 First Aid handle2->emergency2 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Store Waste Container Securely clean2->clean3 clean4 Arrange for EHS Pickup clean3->clean4 emergency3 Contact EHS emergency1->emergency3 emergency2->emergency3

Caption: Safe handling workflow diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.